molecular formula C10H13N5O4 B12419618 Zidovudine-13C,d3

Zidovudine-13C,d3

Cat. No.: B12419618
M. Wt: 271.25 g/mol
InChI Key: HBOMLICNUCNMMY-ZYVPINGPSA-N
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Description

Zidovudine-13C,d3 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 271.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O4

Molecular Weight

271.25 g/mol

IUPAC Name

1-[(2S,4R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m1/s1/i1+1D3

InChI Key

HBOMLICNUCNMMY-ZYVPINGPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

Zidovudine-13C,d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Zidovudine-13C,d3. This isotopically labeled analog of Zidovudine, a cornerstone antiretroviral therapeutic, serves as an invaluable tool in pharmacokinetic, metabolic, and bioanalytical studies.

Core Chemical and Physical Properties

This compound is a synthetic thymidine analogue where one carbon atom and three hydrogen atoms have been replaced with their stable isotopes, ¹³C and deuterium (²H or d), respectively. This labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.

Chemical Structure

Chemical Name: 1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl-¹³C,d₃)-pyrimidine-2,4(1H,3H)-dione

Molecular Formula: C₉¹³CH₁₀D₃N₅O₄[1]

Image of the chemical structure of this compound

Physicochemical Data

The following table summarizes the key physicochemical properties of Zidovudine. While specific data for the isotopically labeled form is not extensively published, the properties of the parent compound, Zidovudine, serve as a reliable reference.

PropertyValueSource
Molecular Weight 271.26 g/mol [1]
CAS Number 325484-33-1
Unlabeled CAS Number 30516-87-1[1]
Appearance Off-white to light yellow solid[2]
Melting Point 106-112 °C
pKa 9.68
Solubility Soluble in water (25 mg/mL at 25 °C) and ethanol (67 mg/mL).

Mechanism of Action and Metabolic Pathway

Zidovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. As a nucleoside reverse transcriptase inhibitor (NRTI), it competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated Zidovudine monophosphate terminates the elongation of the DNA chain, thus inhibiting viral replication.

The intracellular metabolic activation of Zidovudine is a critical process for its antiviral activity. The following diagram illustrates this key signaling pathway.

Zidovudine_Metabolism Intracellular Metabolism of Zidovudine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_dna HIV Reverse Transcription ZDV_ext Zidovudine (ZDV) ZDV_int Zidovudine (ZDV) ZDV_ext->ZDV_int Cellular Uptake ZDV_MP ZDV-Monophosphate (ZDV-MP) ZDV_int->ZDV_MP Thymidine Kinase ZDV_DP ZDV-Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT DNA_elongation Viral DNA Elongation DNA_termination Chain Termination RT->DNA_termination Incorporation & Inhibition

Caption: Intracellular phosphorylation cascade of Zidovudine to its active triphosphate form.

Experimental Protocols

General Synthesis of Zidovudine

While a specific protocol for this compound is proprietary to manufacturers, the general synthesis of Zidovudine involves the conversion of thymidine. A common method is the stereospecific azidation of a protected thymidine derivative. The following outlines a generalized synthetic scheme.

  • Protection of the 5'-Hydroxyl Group: Thymidine is reacted with a protecting group, such as trityl chloride, in the presence of a base like pyridine to selectively protect the primary 5'-hydroxyl group.

  • Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated by conversion to a good leaving group, for example, by reaction with methanesulfonyl chloride to form a mesylate.

  • Azide Displacement: The activated 3'-position undergoes nucleophilic substitution with an azide source, such as sodium azide or lithium azide, in a polar aprotic solvent like dimethylformamide (DMF). This step proceeds with inversion of stereochemistry. To obtain the desired stereoisomer of Zidovudine, the starting material may need to have the opposite stereochemistry at the 3' position, or a double inversion mechanism can be employed.

  • Deprotection: The 5'-protecting group is removed under acidic conditions to yield Zidovudine.

  • Purification: The final product is purified by recrystallization or chromatography.

For the synthesis of this compound, the starting thymidine would need to be appropriately labeled with the ¹³C and deuterium isotopes on the methyl group of the pyrimidine ring.

Bioanalytical Method for this compound in Human Plasma by LC-MS/MS

This protocol describes a typical workflow for the quantification of Zidovudine in plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., at 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Zidovudine: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific m/z values will depend on the instrument and fragmentation)

The following diagram illustrates a typical experimental workflow for the bioanalysis of Zidovudine.

Bioanalytical_Workflow Bioanalytical Workflow for Zidovudine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: A typical workflow for the quantification of Zidovudine in biological matrices.

References

Synthesis and Isotopic Labeling of Zidovudine-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of Zidovudine-¹³C,d₃. This isotopically labeled analog of the antiretroviral drug Zidovudine is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in bioanalytical assays. This document outlines a plausible and scientifically supported synthetic pathway, detailing the necessary experimental protocols and presenting quantitative data in a clear, tabular format. The logical workflow and key chemical transformations are visualized through diagrams generated using Graphviz.

Introduction

Zidovudine (3'-azido-3'-deoxythymidine, AZT), first synthesized by Jerome Horwitz in 1964, was the first drug approved for the treatment of HIV.[1][2] It is a nucleoside reverse transcriptase inhibitor that acts as a chain terminator during viral DNA synthesis.[3] Stable isotope-labeled versions of Zidovudine are indispensable for modern drug development, enabling precise quantification in complex biological matrices. This guide focuses on the synthesis of a dually labeled Zidovudine analog containing one ¹³C atom in the pyrimidine ring and three deuterium atoms on the methyl group (Zidovudine-¹³C,d₃).

The synthesis can be conceptually divided into two major stages:

  • Synthesis of the Isotopically Labeled Precursor: Preparation of thymidine labeled with ¹³C and deuterium (thymidine-¹³C,d₃).

  • Conversion to Zidovudine-¹³C,d₃: Introduction of the azido group at the 3'-position of the labeled thymidine.

Synthesis of Isotopically Labeled Thymidine-¹³C,d₃

A convergent synthetic strategy is proposed for the preparation of thymidine-¹³C,d₃. This involves the synthesis of the isotopically labeled thymine base, followed by its glycosylation with a deoxyribose derivative.

Synthesis of 6-¹³C, 5-(trideuteromethyl)uracil (Labeled Thymine)

The synthesis of the dually labeled thymine base is a critical step. A plausible route involves the initial synthesis of a ¹³C-labeled uracil derivative, followed by the introduction of the trideuteromethyl group.

Experimental Protocol: Synthesis of 6-¹³C-Thymine

This protocol is adapted from a known synthesis of 6-¹³C-pyrimidine nucleosides.[4]

  • Step 1: Synthesis of 2-¹³C-cyanopropionic acid. In a well-ventilated fume hood, 2-bromopropionic acid is reacted with potassium cyanide-¹³C (K¹³CN) in an aqueous solution of sodium carbonate at 60°C for 3 hours. The reaction mixture is then acidified and the product is extracted with an organic solvent.

  • Step 2: Cyclization to form 6-¹³C-Thymine. The resulting 2-¹³C-cyanopropionic acid is condensed with urea in the presence of a strong base and then subjected to reductive cyclization to yield 6-¹³C-thymine.

Introduction of the Trideuteromethyl Group

Glycosylation of Labeled Thymine

The attachment of the deoxyribose sugar moiety to the labeled thymine base is a standard procedure in nucleoside chemistry.

Experimental Protocol: Synthesis of Thymidine-¹³C,d₃

  • Step 1: Silylation of Labeled Thymine. The synthesized 6-¹³C, 5-(trideuteromethyl)uracil is silylated with a reagent such as hexamethyldisilazane (HMDS) to increase its solubility and reactivity.

  • Step 2: Coupling with Deoxyribose Derivative. The silylated thymine is then coupled with a protected 2-deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, in the presence of a Lewis acid catalyst.

  • Step 3: Deprotection. The protecting groups on the sugar moiety are removed to yield thymidine-¹³C,d₃.

Conversion of Thymidine-¹³C,d₃ to Zidovudine-¹³C,d₃

The conversion of thymidine to Zidovudine is a well-established process, most famously developed by Horwitz. A common modern approach involves the formation of a 2,3'-anhydro intermediate followed by nucleophilic opening with an azide salt.[5][6]

Experimental Protocol: Conversion to Zidovudine-¹³C,d₃

  • Step 1: Formation of 2,3'-Anhydrothymidine-¹³C,d₃. The labeled thymidine is reacted with diphenyl carbonate or a similar activating agent in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures. This promotes an intramolecular cyclization to form the anhydro intermediate.

  • Step 2: Azide Ring Opening. The 2,3'-anhydrothymidine-¹³C,d₃ is then treated with an azide salt, such as lithium azide (LiN₃), in a polar aprotic solvent like DMF. The azide anion attacks the 3'-position, leading to the opening of the anhydro ring and the formation of Zidovudine-¹³C,d₃ with the desired stereochemistry.

  • Step 3: Purification. The crude Zidovudine-¹³C,d₃ is purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield the final product of high purity.[7][8]

Data Presentation

Table 1: Summary of Key Synthetic Steps and Expected Yields

StepTransformationKey ReagentsExpected Yield (%)
1Synthesis of 6-¹³C-ThymineK¹³CN, Urea60-70
2Introduction of -CD₃ groupDeuterated methylating agent50-60
3GlycosylationProtected 2-deoxyribose70-80
4Formation of 2,3'-AnhydrothymidineDiphenyl carbonate~80[6]
5Azide Ring OpeningLithium Azide>80
6PurificationRecrystallization>90

Note: Yields are estimates based on literature for analogous non-labeled or singly-labeled syntheses and may vary.

Mandatory Visualizations

Synthetic Pathway of Zidovudine-¹³C,d₃

Synthesis_of_Zidovudine_13C_d3 cluster_thymidine Synthesis of Thymidine-¹³C,d₃ cluster_zidovudine Conversion to Zidovudine-¹³C,d₃ Labeled_Thymine 6-¹³C, 5-(trideuteromethyl)uracil Labeled_Thymidine Thymidine-¹³C,d₃ Labeled_Thymine->Labeled_Thymidine Glycosylation Deoxyribose Protected 2-Deoxyribose Deoxyribose->Labeled_Thymidine Anhydro_Intermediate 2,3'-Anhydrothymidine-¹³C,d₃ Labeled_Thymidine->Anhydro_Intermediate Cyclization Zidovudine_Product Zidovudine-¹³C,d₃ Anhydro_Intermediate->Zidovudine_Product Azide Ring Opening

Caption: Overall synthetic workflow for Zidovudine-¹³C,d₃.

Experimental Workflow for Conversion of Thymidine to Zidovudine

Experimental_Workflow Start Thymidine-¹³C,d₃ Reaction1 Reaction with Diphenyl Carbonate in DMF Start->Reaction1 Intermediate 2,3'-Anhydrothymidine-¹³C,d₃ Reaction1->Intermediate Reaction2 Reaction with Lithium Azide in DMF Intermediate->Reaction2 Product Crude Zidovudine-¹³C,d₃ Reaction2->Product Purification Recrystallization Product->Purification Final_Product Pure Zidovudine-¹³C,d₃ Purification->Final_Product

Caption: Key steps in the conversion of labeled thymidine.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for the preparation of Zidovudine-¹³C,d₃. By combining established methods for the synthesis of ¹³C-labeled pyrimidines and the classical conversion of thymidine to Zidovudine, this guide provides a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The provided protocols and visualizations offer a clear and concise framework for the practical synthesis of this important isotopically labeled compound. Further optimization of the trideuteromethylation step could potentially improve the overall efficiency of the synthesis.

References

The Role of Zidovudine-13C,d3 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and application of Zidovudine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of the antiretroviral drug Zidovudine (ZDV). The use of a SIL-IS is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest degree of accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry. This compound is chemically identical to the analyte, Zidovudine, but has a greater mass due to the incorporation of one carbon-13 (¹³C) and three deuterium (²H or d) atoms.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because of their near-identical physicochemical properties, the SIL-IS and the analyte exhibit the same behavior during sample preparation, chromatography, and ionization.[2] Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer source, will be mirrored by a proportional loss or variation in the SIL-IS. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a highly reliable quantification that corrects for experimental variability.

Experimental Workflow and Data Analysis

The general workflow for the quantitative analysis of Zidovudine in a biological matrix, such as human plasma, using this compound as an internal standard is a multi-step process. This process begins with sample collection and culminates in the determination of the analyte concentration.

Experimental_Workflow Figure 1: General Experimental Workflow for Zidovudine Quantification A 1. Sample Collection (e.g., Human Plasma) B 2. Addition of This compound (IS) A->B Spiking C 3. Sample Preparation (e.g., Solid-Phase Extraction) B->C Extraction D 4. LC-MS/MS Analysis C->D Injection E 5. Data Acquisition D->E Detection F 6. Peak Integration & Ratio Calculation (Analyte/IS) E->F Processing G 7. Quantification via Calibration Curve F->G Calculation

Caption: Figure 1: General Experimental Workflow for Zidovudine Quantification.

The mechanism by which this compound corrects for analytical variability is illustrated in the following diagram.

Internal_Standard_Mechanism Figure 2: Mechanism of this compound as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte_Initial Zidovudine (Analyte) Extraction Extraction & Cleanup Analyte_Initial->Extraction IS_Initial This compound (IS) IS_Initial->Extraction Analyte_Final Zidovudine (Analyte) Extraction->Analyte_Final IS_Final This compound (IS) Extraction->IS_Final label_loss Potential for Loss (e.g., incomplete recovery, ion suppression) Extraction->label_loss LC Chromatographic Separation Analyte_Final->LC IS_Final->LC MS Mass Spectrometric Detection LC->MS Analyte_Signal Analyte Signal MS->Analyte_Signal IS_Signal IS Signal MS->IS_Signal MS->label_loss Ratio Ratio Calculation (Analyte Signal / IS Signal) Remains Constant Despite Losses Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Figure 2: Mechanism of this compound as an Internal Standard.

Experimental Protocols

A validated, sensitive LC-MS/MS assay for the determination of Zidovudine in human plasma serves as a representative experimental protocol.[2][3]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting: Transfer 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into 13x100 mm test tubes.

  • Internal Standard Spiking: Add 20 µL of a working internal standard stock solution (e.g., 500 ng/mL of this compound in water) to each tube.

  • Dilution: Add 200 µL of water to each sample.

  • SPE Cartridge Conditioning: Condition an Oasis HLB 1cc SPE extraction cartridge.

  • Sample Loading: Apply the prepared sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analytes (Zidovudine and this compound) with 0.5 mL of methanol.

  • Evaporation and Reconstitution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reversed-phase analytical column, such as a Phenomenex Synergi Hydro-RP (2.0 × 150 mm), is utilized for separation.[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of 15% acetonitrile and 0.1% acetic acid is commonly employed.[2][3]

  • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Injection Volume: A small volume of the prepared sample is injected onto the column.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI) is used for detection.[2][3]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Zidovudine and its internal standard.[2][3]

Quantitative Data and Method Validation

The performance of an analytical method using this compound as an internal standard is rigorously validated to ensure its reliability. Key validation parameters are summarized below, with representative data from a published study.[2]

Mass Spectrometric Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zidovudine (ZDV)268127
Zidovudine-IS (ZDV-IS)271130

Table 1: Representative Multiple Reaction Monitoring (MRM) transitions for Zidovudine and its stable isotope-labeled internal standard (ZDV-IS).[2]

Linearity and Sensitivity
ParameterValue
Linearity Range1 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
RegressionLinear, weighted 1/concentration

Table 2: Linearity and sensitivity of the LC-MS/MS method for Zidovudine in human plasma.[2]

Accuracy and Precision
Quality Control (QC) LevelNominal Concentration (ng/mL)Accuracy (% Deviation)Precision (% CV)
LLOQ1≤ 8.3%≤ 10%
QC15≤ 8.3%≤ 10%
QC215≤ 8.3%≤ 10%
QC3250≤ 8.3%≤ 10%
QC42500≤ 8.3%≤ 10%

Table 3: Accuracy and precision of the LC-MS/MS method for Zidovudine in human plasma.[2]

Recovery and Matrix Effects
AnalyteMean Recovery (%)Mean Matrix Effect
Zidovudine (ZDV)92.3%5% suppression
Zidovudine-IS (ZDV-IS)Not explicitly stated, but assumed to be similar to ZDV5% suppression

Table 4: Extraction recovery and matrix effects for Zidovudine and its internal standard.[2] The equivalent matrix effects for both the analyte and the internal standard highlight the effectiveness of the SIL-IS in compensating for these phenomena.[2]

Conclusion

The use of this compound as an internal standard is integral to the development and validation of robust and reliable bioanalytical methods for the quantification of Zidovudine. Its chemical and physical similarity to the analyte ensures that it accurately tracks and corrects for variations throughout the analytical process. This approach, grounded in the principles of isotope dilution mass spectrometry, provides the high level of confidence in quantitative data that is essential for clinical research and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Zidovudine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of the isotopically labeled antiretroviral drug, Zidovudine-13C,d3. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its metabolic pathway and analytical workflow.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Zidovudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1. The incorporation of one carbon-13 atom and three deuterium atoms makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both Zidovudine and its isotopically labeled form, this compound.

Property Zidovudine This compound
Appearance White to off-white crystalline solid[1]Not explicitly stated, but expected to be a solid.
Molecular Formula C₁₀H₁₃N₅O₄[2]¹³CC₉H₁₀D₃N₅O₄[3]
Molecular Weight 267.24 g/mol [1]271.26 g/mol [3]
Melting Point 113-115 °C[4][5]Not empirically determined, but expected to be very similar to Zidovudine.
Solubility Soluble in water (25 mg/mL at 25 °C), ethanol (67 mg/mL), DMSO (~30 mg/ml), and dimethylformamide (DMF) (~30 mg/ml)[2][6]. Slightly soluble in water[4].Soluble in organic solvents such as ethanol, DMSO, and DMF.
pKa 9.68[6]Not empirically determined, but expected to be very similar to Zidovudine.
UV/Vis (λmax) 209, 266 nm[2]Not specified.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of Zidovudine and its isotopically labeled counterpart.

Synthesis of Zidovudine

A common synthetic route for Zidovudine involves the following key steps[4]:

  • Mesylation: 1-(2'-deoxy-5'-O-trityl-β-D-lyxosyl)thymine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.

  • Azide Substitution: The mesylate is then reacted with lithium azide in dimethylformamide, which results in the substitution of the mesyl group with an azide group at the 3' position, with an inversion of stereochemistry.

  • Deprotection: The trityl protecting group is removed by heating in 80% acetic acid to yield Zidovudine.

The synthesis of this compound would follow a similar pathway, utilizing starting materials labeled with the desired isotopes. For example, the synthesis could start from a thymine precursor containing the 13C and deuterium labels.

Quantitative Analysis using LC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous determination of Zidovudine and its metabolites in biological matrices like human plasma. This compound serves as an excellent internal standard in this assay due to its similar chemical behavior and distinct mass.

2.2.1. Sample Preparation (Solid-Phase Extraction) [7][8]

  • To 100 µL of plasma sample, add the internal standard solution (this compound).

  • Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes (Zidovudine and this compound) with an appropriate organic solvent.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2.2.2. Chromatographic Conditions [7][8]

  • Column: A reversed-phase column, such as a Phenomenex Synergi Hydro-RP (2.0 × 150 mm), is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of 15% acetonitrile and 0.1% acetic acid is effective.

  • Flow Rate: A flow rate of 0.200 mL/min is maintained.

2.2.3. Mass Spectrometric Detection [7][8]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for Zidovudine and this compound.

    • Zidovudine: m/z 268 → 127

    • This compound (Internal Standard): m/z 271 → 130

Mandatory Visualizations

Metabolic Activation of Zidovudine

Zidovudine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form to exert its antiviral effect. This process is carried out by host cellular kinases.

Zidovudine_Metabolism ZDV Zidovudine (AZT) ZDV_MP Zidovudine Monophosphate (AZT-MP) ZDV->ZDV_MP Thymidine Kinase ZDV_DP Zidovudine Diphosphate (AZT-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (AZT-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase Inhibition Inhibition of HIV Reverse Transcriptase & DNA Chain Termination ZDV_TP->Inhibition

Intracellular phosphorylation pathway of Zidovudine.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the logical flow of the quantitative analysis of Zidovudine in a biological sample using this compound as an internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute Injection Inject into LC-MS/MS Dry_Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Peak Area Ratios (Analyte/IS) Detection->Quantification Result Final Concentration Result Quantification->Result

Workflow for the quantitative analysis of Zidovudine.

References

An In-Depth Technical Guide to Understanding Isotopic Enrichment in Zidovudine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Zidovudine-¹³C,d₃, a critical internal standard in bioanalytical and pharmaceutical research. This document details the quantitative data regarding its isotopic purity, outlines experimental protocols for its analysis, and illustrates its mechanism of action through a detailed signaling pathway.

Data Presentation: Quantitative Analysis of Zidovudine-¹³C,d₃

Isotopically labeled Zidovudine, specifically with Carbon-13 and deuterium, serves as an essential tool in pharmacokinetic studies and therapeutic drug monitoring, primarily due to its utility as an internal standard in mass spectrometry-based quantification.[1][2][3] The incorporation of stable isotopes allows for the differentiation of the internal standard from the unlabeled drug, ensuring accurate and precise measurements.

The isotopic enrichment of Zidovudine-¹³C,d₃ is a key parameter defining its quality and suitability for these applications. The following table summarizes the key quantitative attributes of this isotopically labeled compound.

ParameterValueSource
Molecular Formula C₉¹³CH₁₀D₃N₅O₄N/A
Molecular Weight 271.26 g/mol N/A
Minimum Isotopic Enrichment (¹³C) 99%N/A
Minimum Isotopic Enrichment (²H/D) 98%N/A
Chemical Purity ≥98% (HPLC)[4]

Experimental Protocols

Synthesis of Zidovudine-¹³C,d₃
  • Synthesis of Labeled Thymidine Precursor: The initial step involves the synthesis of a thymidine precursor that is labeled with both Carbon-13 and deuterium. This would likely involve starting materials already containing the desired isotopes.

  • Introduction of the Azido Group: The labeled thymidine precursor would then undergo a series of reactions to introduce the azido (-N₃) group at the 3' position of the deoxyribose sugar. A common method for this is through the mesylation of the 5'-O-tritylated-2'-deoxylyxosylthymine followed by reaction with lithium azide.[5]

  • Deprotection and Purification: The final steps would involve the removal of any protecting groups and subsequent purification of the final Zidovudine-¹³C,d₃ product, typically using high-performance liquid chromatography (HPLC).[4]

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of labeled compounds.[6][7][8] The following protocol provides a general framework for the analysis of Zidovudine-¹³C,d₃.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[6]

Sample Preparation:

  • Accurately weigh a small amount of the Zidovudine-¹³C,d₃ reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Prepare a series of dilutions to establish the linear range of the instrument.

  • Prepare a sample of unlabeled Zidovudine for comparison of the natural isotopic distribution.

LC-MS/MS Method:

  • Column: A C18 reversed-phase column is suitable for the separation of Zidovudine.[9][10]

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate is typically used.[9][10]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for Zidovudine.[9][10]

  • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to include the isotopic cluster of both labeled and unlabeled Zidovudine.

Data Analysis:

  • Extract the ion chromatograms for the monoisotopic peak and the relevant isotopologues of both the labeled and unlabeled Zidovudine.

  • Integrate the peak areas for each isotopologue.

  • Correct the observed intensities of the labeled compound for the natural isotopic abundance of all elements present in the molecule. This can be done by using the data from the unlabeled Zidovudine as a reference.[1]

  • Calculate the isotopic enrichment by determining the relative abundance of the fully labeled isotopologue compared to the sum of all isotopologues.[7]

Quantitative NMR (qNMR) for Purity and Isotopic Enrichment Analysis

Quantitative NMR (qNMR) is another primary method for determining the purity and, in some cases, the isotopic enrichment of pharmaceutical standards.[3][11][12][13]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Accurately weigh a precise amount of the Zidovudine-¹³C,d₃ sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[3]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Acquire a Carbon-13 (¹³C) NMR spectrum to confirm the position of the ¹³C label.

Data Analysis:

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the analyte (Zidovudine-¹³C,d₃) and the internal standard.

  • Calculate the purity of the Zidovudine-¹³C,d₃ by comparing the integral of a known number of its protons to the integral of a known number of protons from the certified internal standard, taking into account their respective molecular weights and concentrations.

  • The ¹³C NMR spectrum will show a significantly enhanced signal at the position of the ¹³C label, confirming its location. The absence of a corresponding signal in the unlabeled Zidovudine spectrum further verifies the enrichment.

Mandatory Visualization

Zidovudine Mechanism of Action

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) that is effective against the Human Immunodeficiency Virus (HIV).[14] It is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The following diagram illustrates the key steps in its mechanism of action.

Zidovudine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_hiv HIV Replication Cycle ZDV_ext Zidovudine (ZDV) ZDV_int Zidovudine ZDV_ext->ZDV_int Cellular Uptake ZDV_MP Zidovudine Monophosphate (ZDV-MP) ZDV_int->ZDV_MP Thymidine Kinase ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT Competitive Inhibition proviral_DNA Proviral DNA (Incomplete) RT->proviral_DNA Reverse Transcription viral_RNA Viral RNA viral_RNA->RT chain_termination Chain Termination proviral_DNA->chain_termination

Caption: Zidovudine's mechanism of action pathway.

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram outlines the general workflow for determining the isotopic enrichment of Zidovudine-¹³C,d₃ using LC-MS.

Isotopic_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis start Weigh Zidovudine-¹³C,d₃ and Unlabeled Zidovudine dissolve Dissolve in Suitable Solvent start->dissolve dilute Prepare Serial Dilutions dissolve->dilute inject Inject Sample into LC-MS dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect High-Resolution Mass Spectrometry (HRMS) ionize->detect extract_ic Extract Ion Chromatograms (Isotopologues) detect->extract_ic integrate_peaks Integrate Peak Areas extract_ic->integrate_peaks correct_na Correct for Natural Isotopic Abundance integrate_peaks->correct_na calculate_enrichment Calculate Isotopic Enrichment correct_na->calculate_enrichment result Report Isotopic Purity (%) calculate_enrichment->result

References

The Cornerstone of Modern Proteomics: A Technical Guide to Stable Isotope Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, the precise quantification of proteins and their dynamics is paramount. Mass spectrometry, a powerful analytical technique, has been revolutionized by the use of stable isotopes, providing an unparalleled level of accuracy and reproducibility in quantitative proteomics and metabolomics. This in-depth technical guide delves into the foundational principles of using stable isotopes in mass spectrometry, offering a comprehensive overview of the core labeling strategies, detailed experimental protocols, and their critical applications in scientific discovery and the pharmaceutical industry.

Core Principles of Stable Isotope Labeling

Stable isotope labeling leverages the incorporation of non-radioactive, heavy isotopes of elements like Carbon (¹³C), Nitrogen (¹⁵N), and Hydrogen (²H or Deuterium) into proteins or peptides.[1] These labeled molecules are chemically identical to their natural, "light" counterparts but possess a distinct, higher mass.[2] This mass difference is the cornerstone of quantitative mass spectrometry using stable isotopes.

When a labeled ("heavy") sample is mixed with an unlabeled ("light") sample, the corresponding proteins or peptides will appear as distinct peaks with a predictable mass shift in the mass spectrum.[3] The ratio of the intensities of these heavy and light peaks directly corresponds to the relative abundance of the protein or peptide in the two samples.[4] This ratiometric approach minimizes the experimental variability often associated with comparing separate mass spectrometry runs, leading to highly accurate and reliable quantification.[3]

The choice of stable isotope depends on the specific application and the desired mass shift. Heavier isotopes like ¹³C and ¹⁵N are commonly used in proteomics to label amino acids, resulting in significant and easily detectable mass differences.[5]

Key Labeling Strategies: A Comparative Overview

Several strategies have been developed for incorporating stable isotopes into proteins and peptides, each with its own advantages and applications. These can be broadly categorized into metabolic labeling, chemical labeling, and enzymatic labeling.

Metabolic Labeling: In Vivo Incorporation

Metabolic labeling involves the introduction of stable isotope-labeled amino acids into the growth media of living cells.[6] As cells proliferate and synthesize new proteins, these "heavy" amino acids are naturally incorporated into the proteome.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[4] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing normal amino acids, while another is grown in a "heavy" medium containing, for example, ¹³C₆-labeled arginine and lysine.[4][5] Because the proteolytic enzyme trypsin cleaves specifically at the C-terminus of arginine and lysine residues, this strategy ensures that the vast majority of tryptic peptides will be labeled, allowing for comprehensive proteome-wide quantification.[6]

Chemical Labeling: In Vitro Derivatization

Chemical labeling strategies involve the covalent attachment of isotope-coded tags to proteins or peptides after they have been extracted from the biological sample. This approach offers greater flexibility as it can be applied to a wider range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most widely used chemical labeling methods.[7][8] These reagents consist of an amine-reactive group that labels the N-terminus and lysine residues of peptides, a balancer group, and a reporter group.[9][10] Critically, the different isotopic labels within a set of iTRAQ or TMT reagents are designed to have the same total mass (isobaric).[7] This means that identical peptides labeled with different tags will appear as a single peak in the initial mass spectrometry scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are cleaved, and their distinct masses allow for the relative quantification of the peptide from each of the multiplexed samples.[11][12]

Dimethyl Labeling

Stable-isotope dimethyl labeling is a cost-effective and rapid chemical labeling method that modifies the primary amines (N-terminus and lysine side chains) of peptides through reductive amination using formaldehyde.[13][14] By using isotopically labeled formaldehyde (e.g., ¹³CD₂O) and sodium cyanoborohydride, a mass difference is introduced between samples, allowing for their relative quantification.[14]

Quantitative Data Summary

The choice of labeling strategy often depends on the desired level of multiplexing—the number of samples that can be compared in a single experiment. The following table summarizes the multiplexing capabilities of common stable isotope labeling techniques.

Labeling TechniqueMultiplexing CapabilityPrinciple
SILAC Up to 3-plex (Light, Medium, Heavy)Metabolic Labeling
iTRAQ 4-plex, 8-plexChemical (Isobaric) Labeling
TMT 2-plex, 6-plex, 10-plex, 11-plex, 16-plex, 18-plexChemical (Isobaric) Labeling
Dimethyl Labeling 2-plex, 3-plexChemical Labeling

The following table details the mass shifts introduced by commonly used stable isotope-labeled amino acids in SILAC experiments.

Labeled Amino AcidIsotopic CompositionMass Shift (Da)
Arginine¹³C₆+6
Arginine¹³C₆, ¹⁵N₄+10
Lysine⁴,⁴,⁵,⁵-D₄+4
Lysine¹³C₆+6
Lysine¹³C₆, ¹⁵N₂+8

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

SILAC Labeling and Sample Preparation

Objective: To metabolically label cellular proteomes for quantitative mass spectrometry.

Protocol:

  • Cell Culture Adaptation: Culture two populations of cells in parallel. One population is grown in standard "light" cell culture medium, while the other is cultured in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). Cells should be passaged for at least five cell divisions to ensure complete incorporation of the heavy amino acids.[15]

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.

  • Cell Lysis: After treatment, harvest both cell populations. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the light and heavy lysates.[16]

  • Protein Digestion: Proceed with the protein digestion protocol as outlined below.

In-Solution Protein Digestion with Trypsin

Objective: To digest proteins into peptides suitable for mass spectrometry analysis.

Protocol:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein mixture by adding a denaturing agent like urea or SDS.

    • Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 60°C).

    • Alkylate the free cysteine residues by adding an alkylating agent like iodoacetamide (IAA) and incubating in the dark. This step prevents the reformation of disulfide bonds.

  • Trypsin Digestion:

    • Dilute the sample to reduce the concentration of the denaturing agent, as high concentrations can inhibit trypsin activity.

    • Add sequencing-grade modified trypsin to the protein mixture at a specific enzyme-to-protein ratio (typically 1:20 to 1:50 w/w).

    • Incubate the mixture overnight at 37°C to allow for complete digestion.[17]

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to lower the pH.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

    • Elute the peptides and dry them down in a vacuum centrifuge.

TMT Labeling of Peptides

Objective: To chemically label peptides with isobaric tags for multiplexed quantitative analysis.

Protocol:

  • Peptide Reconstitution: Reconstitute the dried peptide samples from the protein digestion step in a labeling buffer (e.g., triethylammonium bicarbonate, TEAB).[18]

  • TMT Reagent Preparation: Dissolve the TMT reagents in an organic solvent like anhydrous acetonitrile.[18]

  • Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. Ensure that each sample to be compared is labeled with a different TMT tag. Incubate the reaction at room temperature for a specified time (typically 1 hour) to allow for complete labeling of the peptide N-termini and lysine residues.[8]

  • Quenching the Reaction: Add a quenching solution, such as hydroxylamine, to stop the labeling reaction by reacting with any excess TMT reagent.[18]

  • Sample Pooling and Desalting: Combine the labeled peptide samples into a single mixture. Desalt the pooled sample using a C18 SPE column to remove unreacted TMT reagent and other byproducts.[8]

  • Mass Spectrometry Analysis: The pooled and cleaned sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Mandatory Visualizations

The following diagrams illustrate the core workflows and logical relationships described in this guide.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase light_culture Cell Culture (Light Medium) control Control light_culture->control heavy_culture Cell Culture (Heavy Medium) treatment Experimental Treatment heavy_culture->treatment mix Mix Cell Populations (1:1 Ratio) treatment->mix control->mix lysis Cell Lysis & Protein Extraction mix->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms quant Quantification (Heavy/Light Ratios) lcms->quant

Caption: Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

TMT_Workflow cluster_samples Sample Preparation sample1 Sample 1 (Protein Extraction) digestion Protein Digestion (Trypsin) sample1->digestion sample2 Sample 2 (Protein Extraction) sample2->digestion sampleN Sample N (Protein Extraction) sampleN->digestion labeling Peptide Labeling (TMT Reagents) digestion->labeling pool Pool Labeled Peptides labeling->pool fractionation Peptide Fractionation (Optional) pool->fractionation lcms LC-MS/MS Analysis fractionation->lcms quant Quantification (Reporter Ion Intensities) lcms->quant

Caption: General workflow for Tandem Mass Tag (TMT) labeling in quantitative proteomics.

ITRAQ_TMT_Principle tag Reporter Ion Balancer Amine-Reactive Group peptide Peptide tag:f2->peptide Labeling labeled_peptide Labeled Peptide (Isobaric) peptide->labeled_peptide ms1 MS1 Scan (Single Peak) labeled_peptide->ms1 ms2 MS/MS Fragmentation ms1->ms2 reporter_ions Reporter Ions (Quantification) ms2->reporter_ions peptide_fragments Peptide Fragments (Identification) ms2->peptide_fragments

Caption: Principle of isobaric labeling with iTRAQ and TMT reagents.

Applications in Drug Development and Research

The precision and accuracy of stable isotope labeling in mass spectrometry have made it an indispensable tool in both fundamental research and the pharmaceutical industry.

  • Quantitative Proteomics: Researchers can accurately quantify changes in protein expression levels in response to various stimuli, such as drug treatment, disease progression, or genetic modification.[19] This is crucial for understanding cellular signaling pathways and identifying potential drug targets.

  • Drug Metabolism and Pharmacokinetics (DMPK): Stable isotope-labeled drug candidates are used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to trace the fate of a drug and its metabolites in biological systems. This provides critical information for assessing the safety and efficacy of new therapeutic agents.

  • Biomarker Discovery: By comparing the proteomes of healthy and diseased individuals, stable isotope labeling can help identify proteins that are differentially expressed, which may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

  • Post-Translational Modification (PTM) Analysis: Stable isotope labeling can be combined with enrichment strategies to quantify changes in PTMs, such as phosphorylation, ubiquitination, and glycosylation, which play critical roles in regulating protein function and cellular processes.

Conclusion

Stable isotope labeling has fundamentally transformed mass spectrometry into a powerful quantitative tool. The ability to accurately and reproducibly measure changes in protein abundance and turnover has provided unprecedented insights into complex biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies of stable isotope labeling is essential for designing and interpreting experiments that drive scientific discovery and the development of new medicines. As mass spectrometry technology continues to advance, the applications of stable isotopes are poised to expand even further, promising a deeper understanding of biology and disease.

References

Zidovudine-13C,d3: An In-Depth Technical Overview of Metabolism and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and stability of Zidovudine, with the information presented serving as a surrogate for its isotopically labeled counterpart, Zidovudine-13C,d3. The inclusion of stable isotopes such as Carbon-13 and Deuterium is a common practice in drug metabolism and pharmacokinetic studies, primarily for use as an internal standard in quantitative analysis.[1] It is a widely accepted scientific principle that such isotopic labeling at non-metabolically active positions does not significantly alter the molecule's biochemical behavior. Therefore, the metabolic pathways, enzymatic processes, and stability profile of Zidovudine are considered directly applicable to this compound.

Metabolism of Zidovudine

Zidovudine (ZDV), a nucleoside reverse transcriptase inhibitor (NRTI), undergoes extensive metabolism in the body through three primary pathways: intracellular phosphorylation to its active form, hepatic glucuronidation, and reduction of the azido group.[2][3][4]

Intracellular Phosphorylation: The Activation Pathway

Zidovudine is a prodrug that requires intracellular conversion to its active triphosphate form to exert its antiviral activity. This multi-step phosphorylation cascade occurs within lymphocytes and other target cells.

  • Step 1: Monophosphorylation: Zidovudine is first phosphorylated by cellular thymidine kinase (primarily TK-1) to Zidovudine-5'-monophosphate (ZDV-MP).[4]

  • Step 2: Diphosphorylation: ZDV-MP is subsequently converted to Zidovudine-5'-diphosphate (ZDV-DP) by thymidylate kinase.

  • Step 3: Triphosphorylation: Finally, ZDV-DP is phosphorylated to the active moiety, Zidovudine-5'-triphosphate (ZDV-TP), by nucleoside diphosphate kinase.[4]

ZDV-TP acts as a competitive inhibitor of viral reverse transcriptase and as a DNA chain terminator, thereby preventing the synthesis of viral DNA.[5]

Hepatic Glucuronidation: The Major Clearance Pathway

The principal route of Zidovudine metabolism and clearance is via glucuronidation in the liver.[2][3]

  • Enzyme: The reaction is primarily catalyzed by the UDP-glucuronosyltransferase isoform, UGT2B7.

  • Metabolite: This process results in the formation of 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite.[4]

  • Excretion: GZDV is then predominantly eliminated from the body through renal excretion. Approximately 60-70% of an administered dose of Zidovudine is excreted in the urine as GZDV.

Azido Group Reduction: A Minor Pathway

A smaller fraction of Zidovudine is metabolized through the reduction of its 3'-azido group.

  • Enzymes: This reductive pathway is mediated by cytochrome P450 enzymes and NADPH-cytochrome P450 reductase.[3][4]

  • Metabolite: The resulting metabolite is 3'-amino-3'-deoxythymidine (AMT).[3][4]

  • Toxicity: AMT has been shown to be more cytotoxic to human hematopoietic progenitor cells than the parent drug and may contribute to the hematological toxicity associated with Zidovudine therapy.

The metabolic pathways of Zidovudine are depicted in the following diagram:

Zidovudine_Metabolism cluster_activation Intracellular Activation cluster_clearance Hepatic Clearance ZDV Zidovudine (ZDV) ZDVP ZDV-Monophosphate (ZDV-MP) ZDV->ZDVP Thymidine Kinase GZDV 3'-azido-3'-deoxy-5'-O-β-D- glucopyranuronosylthymidine (GZDV) (Inactive) ZDV->GZDV UGT2B7 AMT 3'-amino-3'-deoxythymidine (AMT) (Cytotoxic) ZDV->AMT Cytochrome P450s NADPH-P450 Reductase ZDVDP ZDV-Diphosphate (ZDV-DP) ZDVP->ZDVDP Thymidylate Kinase ZDVTP ZDV-Triphosphate (ZDV-TP) (Active) ZDVDP->ZDVTP Nucleoside Diphosphate Kinase in_vitro_metabolism cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare incubation mixture: - Human Liver Microsomes - this compound - Phosphate Buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate at 37°C with shaking C->D E Stop reaction at various time points (e.g., with cold acetonitrile) D->E F Centrifuge to pellet protein E->F G Collect supernatant F->G H Analyze by LC-MS/MS for This compound and metabolites G->H stability_hplc cluster_stress Forced Degradation cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) A Subject this compound to stress conditions: - Acid hydrolysis - Base hydrolysis - Oxidation - Photolysis - Thermal stress C Inject stressed samples A->C B Develop HPLC method: - Select column (e.g., C18) - Optimize mobile phase - Set flow rate and detection wavelength B->C D Ensure separation of parent peak from degradation peaks C->D E Validate for: - Specificity - Linearity - Accuracy - Precision - Robustness D->E

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Zidovudine using Zidovudine-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Zidovudine (ZDV) in human plasma using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Zidovudine-13C,d3, to ensure accuracy and precision.

Introduction

Zidovudine (also known as azidothymidine or AZT) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that was the first antiretroviral drug approved for the treatment of HIV/AIDS.[1][2] It is a prodrug that, upon intracellular phosphorylation to its active triphosphate moiety, inhibits the HIV reverse transcriptase enzyme, leading to the termination of viral DNA chain elongation.[3] Accurate and reliable quantification of Zidovudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This LC-MS/MS method provides the necessary sensitivity and selectivity for these applications.

Experimental Protocols

Materials and Reagents
  • Zidovudine (analytical standard)

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (or acetic acid)

  • Ultrapure water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)
  • Spike: To 100 µL of human plasma, add the internal standard this compound to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of Zidovudine.

  • Vortex: Gently vortex the samples for 10 seconds.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water to remove interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS/MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Zidovudine Transition 268.1 → 127.1 m/z[4][5]
This compound IS Transition 272.1 → 131.1 m/z (Predicted)
Collision Gas Argon
Dwell Time 100-200 ms

Note: The MRM transition for this compound is predicted based on the fragmentation of Zidovudine and should be empirically optimized on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method based on published literature for similar assays.[4][6][7]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Zidovudine1 - 2500> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High2000< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Zidovudine> 85Minimal and compensated by IS

Visualizations

Zidovudine Bioanalytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is spe Solid Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography recon->lc ms Tandem Mass Spectrometry lc->ms quant Quantification ms->quant

Caption: A schematic of the bioanalytical workflow for Zidovudine quantification.

Zidovudine Mechanism of Action and Metabolic Pathway

cluster_activation Intracellular Activation cluster_inhibition HIV Reverse Transcription Inhibition cluster_metabolism Systemic Metabolism zdv Zidovudine (ZDV) zdv_mp ZDV-Monophosphate zdv->zdv_mp Thymidine Kinase gzdv GZDV (Inactive Glucuronide) zdv->gzdv Glucuronidation amt AMT (Amino Metabolite) zdv->amt Reduction zdv_dp ZDV-Diphosphate zdv_mp->zdv_dp Thymidylate Kinase zdv_tp ZDV-Triphosphate (Active) zdv_dp->zdv_tp Nucleoside Diphosphate Kinase rt Reverse Transcriptase zdv_tp->rt Inhibits hiv_rna HIV RNA hiv_dna Viral DNA Synthesis hiv_rna->hiv_dna termination Chain Termination hiv_dna->termination Incorporation of ZDV-TP rt->hiv_dna rt->termination

Caption: Zidovudine's mechanism of action and primary metabolic pathways.[8][9][10]

References

Application Note and Protocol for the Quantification of Zidovudine in Human Plasma using Zidovudine-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zidovudine (ZDV), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a critical component of antiretroviral therapy for the treatment of HIV infection.[1] Therapeutic drug monitoring of Zidovudine in human plasma is essential for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed protocol for the sensitive and accurate quantification of Zidovudine in human plasma using a stable isotope-labeled internal standard, Zidovudine-¹³C,d₃, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the recommended approach for bioanalytical assays to enhance precision and mitigate variable recovery and matrix effects.[2]

Experimental Protocols

This protocol is based on a validated LC-MS/MS method for the determination of Zidovudine in human plasma.[2][3]

1. Materials and Reagents

  • Zidovudine (analytical standard)

  • Zidovudine-¹³C,d₃ (internal standard, IS)

  • HPLC grade acetonitrile, methanol, and water

  • Acetic acid

  • Human plasma (blank, from a certified vendor)

  • Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions

  • Zidovudine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zidovudine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Zidovudine-¹³C,d₃ in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Zidovudine stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for calibration curve points and quality control samples.

  • Working Internal Standard Solution (500 ng/mL): Dilute the Internal Standard Stock Solution with water.[2]

3. Sample Preparation (Solid Phase Extraction)

  • Sample Aliquoting: To 100 μL of human plasma (calibration standards, quality control samples, or unknown samples) in a test tube, add 20 μL of the 500 ng/mL working internal standard solution.[2]

  • Dilution: Add 200 μL of water to each sample.[2]

  • SPE Cartridge Conditioning: Condition the Oasis HLB 1cc SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Apply the diluted plasma samples to the pre-conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of water.[2]

  • Elution: Elute the analytes with 0.5 mL of methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Analytical Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase analytical column.[2][3]

  • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[2][3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[2][3]

  • MRM Transitions:

    • Zidovudine: 268/127[2][3]

    • Zidovudine-¹³C,d₃ (ZDV-IS): 271/130[2][3]

Data Presentation

The following tables summarize the quantitative data from a validated method for Zidovudine analysis in human plasma.[2]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL[2]
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelConcentration (ng/mL)Accuracy (% Deviation)Precision (% CV)
LLOQ QC1≤ 8.3%≤ 10%
QC Low5≤ 8.3%≤ 10%
QC Mid250≤ 8.3%≤ 10%
QC High2500≤ 8.3%≤ 10%

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)Mean Matrix Effect (%)
Zidovudine92.3%[2][3]5% suppression[2]
Zidovudine-¹³C,d₃Consistent with ZDV5% suppression[2]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_output Data Output plasma 100 µL Human Plasma add_is Add 20 µL Zidovudine-¹³C,d₃ (IS) plasma->add_is dilute Add 200 µL Water add_is->dilute spe Solid Phase Extraction (Oasis HLB) dilute->spe wash Wash with Water spe->wash elute Elute with Methanol wash->elute hplc HPLC Separation (Phenomonex Synergi Hydro-RP) elute->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Processing msms->data quant Quantification of Zidovudine data->quant

Caption: Experimental workflow for Zidovudine quantification in human plasma.

References

Application Note: Sample Preparation Techniques for the Quantitative Analysis of Zidovudine using Zidovudine-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zidovudine (AZT), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a critical antiretroviral drug for the treatment of HIV/AIDS.[1][2] Accurate quantification of Zidovudine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Zidovudine-¹³C,d₃, is highly recommended for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance precision and accuracy by correcting for matrix effects and variability in sample processing.[3]

This document outlines three common and effective sample preparation techniques for the extraction of Zidovudine from biological matrices like plasma prior to LC-MS/MS analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

General Workflow for Zidovudine Analysis

The overall process from sample collection to final data analysis follows a structured workflow. This ensures reproducibility and accuracy in the quantification of Zidovudine.

Zidovudine Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., 100 µL Plasma) Add_IS Add Internal Standard (Zidovudine-¹³C,d₃) Sample->Add_IS Spiking Extraction Extraction Step (PPT, SPE, or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Eluate/Supernatant Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Separation Chromatographic Separation (Reversed-Phase C18) Final_Sample->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification

Caption: General workflow for Zidovudine bioanalysis.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. It involves adding a precipitating agent, typically an organic solvent like methanol or acetonitrile, to the sample.[4][5]

Experimental Protocol: Protein Precipitation with Methanol

This protocol is adapted from a method for the analysis of Zidovudine prodrugs in rat plasma.[6]

  • Sample Aliquoting: Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the Zidovudine-¹³C,d₃ internal standard (IS) working solution to each tube.

  • Precipitation: Add 200 µL of ice-cold methanol to each tube to precipitate the plasma proteins.[7]

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 20 µL) of the supernatant directly into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that provides cleaner extracts compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.

Experimental Protocol: SPE using Oasis HLB Cartridges

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Zidovudine and Lamivudine in human plasma.[3][9][10]

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the Zidovudine-¹³C,d₃ internal standard working solution and 200 µL of water.[3]

  • Cartridge Conditioning: Condition an Oasis HLB 1cc cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 15% acetonitrile in 0.1% acetic acid).[3]

  • Injection: Inject a defined volume into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences based on their relative solubilities in two different immiscible liquids. It is a classic technique that can yield very clean extracts.

Experimental Protocol: Liquid-Liquid Extraction

This is a general protocol for LLE that can be optimized for Zidovudine analysis.

  • Sample Aliquoting: Pipette 200 µL of the plasma sample into a glass test tube.

  • Internal Standard Spiking: Add an appropriate volume of the Zidovudine-¹³C,d₃ internal standard working solution.

  • pH Adjustment (Optional): Add a small volume of a buffer to adjust the sample pH, optimizing the partitioning of Zidovudine into the organic phase.

  • Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Mixing: Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic layer.

  • Centrifugation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The choice of sample preparation method can impact several key analytical parameters. The following table summarizes performance data from validated methods for Zidovudine analysis.

ParameterProtein Precipitation (Methanol)[6]Solid-Phase Extraction (Oasis HLB)[3][9]
Matrix Rat PlasmaHuman Plasma
Linearity Range 10 - 10,000 ng/mL1 - 3,000 ng/mL
LLOQ 10 ng/mL1 ng/mL
Recovery > 72%91.7 - 93.3%
Intra-day Precision (%RSD) < 7.13%≤ 10%
Inter-day Precision (%RSD) < 7.13%≤ 10%
Accuracy (% Deviation) Not specified≤ 8.3%
Matrix Effect No significant effect observed~5% suppression

Method Selection Logic

The selection of an appropriate sample preparation technique depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available equipment.

Method Selection Logic Start Assay Requirements Throughput High Throughput Needed? Start->Throughput Sensitivity High Sensitivity (LLOQ < 5 ng/mL)? Throughput->Sensitivity No PPT Choose Protein Precipitation (PPT) Throughput->PPT Yes Cleanliness Highest Extract Cleanliness Needed? Sensitivity->Cleanliness No SPE Choose Solid-Phase Extraction (SPE) Sensitivity->SPE Yes Cleanliness->SPE Yes LLE Consider Liquid-Liquid Extraction (LLE) Cleanliness->LLE Maybe

Caption: Decision tree for selecting a sample preparation method.

Protein precipitation, solid-phase extraction, and liquid-liquid extraction are all viable methods for preparing biological samples for the analysis of Zidovudine.

  • Protein Precipitation is ideal for rapid, high-throughput applications where the highest sensitivity is not the primary concern.[6]

  • Solid-Phase Extraction offers a superior balance of cleanliness, recovery, and sensitivity, making it the method of choice for regulated bioanalysis and studies requiring low limits of quantification.[3][9]

  • Liquid-Liquid Extraction provides very clean extracts but is often more labor-intensive and may be less amenable to automation.

The final choice of method should be guided by the specific analytical performance requirements and validated accordingly to ensure data integrity. The use of Zidovudine-¹³C,d₃ as an internal standard is crucial across all methods to ensure the highest level of accuracy and precision.

References

Application Note: Development of a Validated Bioanalytical Method for Zidovudine using Zidovudine-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (ZDV), a nucleoside analog reverse transcriptase inhibitor (NRTI), remains a critical component in antiretroviral therapy. Accurate quantification of ZDV in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive bioanalytical method for the determination of Zidovudine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Zidovudine-¹³C,d₃, to ensure high accuracy and precision. The protocol has been validated following industry-standard guidelines.

Principle

The method involves the extraction of Zidovudine and its internal standard, Zidovudine-¹³C,d₃, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Zidovudine (analytical standard)

  • Zidovudine-¹³C,d₃ (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Glacial acetic acid

  • Deionized water

  • Human plasma (blank)

  • Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges

Instrumentation

  • HPLC system capable of gradient elution

  • A Phenomenex Synergi Hydro-RP (2.0 x 150 mm) reversed-phase analytical column was utilized for chromatographic separation.[1]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zidovudine and Zidovudine-¹³C,d₃ in methanol to obtain primary stock solutions of 1 mg/mL each.

  • Working Standard Solutions: Prepare serial dilutions of the Zidovudine primary stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (500 ng/mL): Dilute the Zidovudine-¹³C,d₃ primary stock solution with water to achieve a final concentration of 500 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 500 ng/mL Zidovudine-¹³C,d₃ working solution.

  • Dilution: Add 200 µL of water to each sample tube and vortex to mix.

  • SPE Cartridge Conditioning: Condition the Oasis HLB 1cc SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of water.

  • Elution: Elute the analytes with 0.5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
Column Phenomenex Synergi Hydro-RP (2.0 x 150 mm)[1]
Mobile Phase 15% Acetonitrile and 0.1% Acetic Acid in Water[1]
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature Ambient

Mass Spectrometric Conditions:

Detection was performed using an ESI source in the positive ion mode, with the following multiple reaction monitoring (MRM) transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zidovudine (ZDV)268127[1][2][3]
Zidovudine-¹³C,d₃ (ZDV-IS)271130[1][2][3]

Method Validation Summary

The bioanalytical method underwent a thorough validation process. The key quantitative results are summarized below.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 3000 ng/mL.[1]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Zidovudine1 - 3000[1]> 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Deviation)
LLOQ1≤ 10≤ 10≤ 8.3[1]
Low5≤ 10≤ 10≤ 8.3[1]
Medium250≤ 10≤ 10≤ 8.3[1]
High2500≤ 10≤ 10≤ 8.3[1]
Recovery

The extraction recovery of Zidovudine from human plasma was determined by comparing the analyte response in extracted samples to that of unextracted standards.

AnalyteMean Extraction Recovery (%)
Zidovudine92.3[1]
Stability

Zidovudine was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Signaling Pathways and Experimental Workflows

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add 20 µL Zidovudine-¹³C,d₃ (IS) Plasma_Sample->Add_IS Dilute Add 200 µL Water Add_IS->Dilute Load_Sample Load Sample onto SPE Cartridge Dilute->Load_Sample Condition_SPE Condition Oasis HLB SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge with Water Load_Sample->Wash_SPE Elute Elute with Methanol Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Bioanalytical workflow for Zidovudine quantification.

Conclusion

This application note provides a detailed and validated bioanalytical method for the quantification of Zidovudine in human plasma using Zidovudine-¹³C,d₃ as an internal standard. The method is sensitive, accurate, precise, and robust, making it suitable for a wide range of clinical and research applications. The use of a stable isotope-labeled internal standard minimizes matrix effects and ensures reliable results.

References

Application of Zidovudine-¹³C,d₃ in Pediatric HIV Research: Advanced Pharmacokinetic and Bioanalytical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Zidovudine (AZT), the first antiretroviral agent approved for the treatment of HIV, remains a cornerstone of therapy for pediatric patients, particularly in preventing mother-to-child transmission.[1][2] To optimize dosing and minimize toxicity in this vulnerable population, precise and accurate measurement of plasma Zidovudine concentrations is crucial. The use of stable isotope-labeled Zidovudine, specifically Zidovudine-¹³C,d₃, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays represents the gold standard for pharmacokinetic and bioanalytical studies in pediatric HIV research. This stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.[3][4]

Application Notes

The primary application of Zidovudine-¹³C,d₃ in pediatric HIV research is as an internal standard for the quantification of Zidovudine in biological matrices, most commonly plasma. This is essential for:

  • Pharmacokinetic (PK) Studies: Determining key PK parameters such as clearance, volume of distribution, and half-life in different pediatric age groups, from neonates to adolescents.[5][6] Understanding the developmental pharmacology of Zidovudine is critical as drug metabolism and elimination pathways mature throughout childhood.[4][6]

  • Therapeutic Drug Monitoring (TDM): Ensuring that Zidovudine concentrations are within the therapeutic window to maintain efficacy while minimizing the risk of adverse effects, such as anemia and neutropenia.[2]

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered antiretroviral agents or other medications on Zidovudine exposure.

  • Bioequivalence Studies: Comparing different formulations of Zidovudine in the pediatric population.

The use of a stable isotope-labeled internal standard like Zidovudine-¹³C,d₃ is particularly advantageous in pediatric studies where sample volumes are often limited, necessitating highly sensitive and robust analytical methods.[3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and dosing information for Zidovudine in the pediatric population, derived from various clinical studies.

Table 1: Pharmacokinetic Parameters of Zidovudine in Pediatric Patients

ParameterNeonates (<14 days)Infants (14 days - 3 months)Children (3 months - 12 years)Reference(s)
Bioavailability ~89%~61%~65%[6]
Clearance 0.65 ± 0.29 L/hr/kg1.14 ± 0.24 L/hr/kg1.85 ± 0.47 L/hr/kg[6]
Elimination Half-Life Increases with age, reaching adult values by 4-8 weeks in term infants.[4]
Volume of Distribution Varies with age and body composition.

Table 2: Recommended Oral Dosing of Zidovudine in Pediatric Patients

Age GroupRecommended DoseReference(s)
Neonates (Prevention of Perinatal Transmission) 4 mg/kg twice daily for 6 weeks.
Infants and Children (Treatment) 180-240 mg/m² every 12 hours or weight-band based dosing.[5]
Adolescents 300 mg twice daily.[5]

Experimental Protocols

Protocol 1: Quantification of Zidovudine in Pediatric Plasma using LC-MS/MS with Zidovudine-¹³C,d₃ Internal Standard

This protocol is adapted from the validated method described by Rower et al.[3][4]

1. Materials and Reagents:

  • Zidovudine analytical standard

  • Zidovudine-¹³C,d₃ internal standard (IS)

  • Blank human plasma (pediatric)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Zidovudine and Zidovudine-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution of Zidovudine by serial dilution of the stock solution with 50% methanol.

  • Prepare a working internal standard solution of Zidovudine-¹³C,d₃ at a concentration of 100 ng/mL in 50% methanol.

3. Sample Preparation:

  • To 100 µL of pediatric plasma sample, standard, or quality control, add 25 µL of the Zidovudine-¹³C,d₃ working internal standard solution.

  • Vortex briefly to mix.

  • Add 200 µL of 0.1% formic acid in water to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Zidovudine: 268.1 → 127.1

      • Zidovudine-¹³C,d₃: 271.1 → 130.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Zidovudine to Zidovudine-¹³C,d₃ against the concentration of the calibration standards.

  • Determine the concentration of Zidovudine in the pediatric plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Pediatric Plasma Sample (100 µL) add_is Add Zidovudine-¹³C,d₃ IS plasma->add_is protein_precip Protein Precipitation (0.1% Formic Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution (Methanol) spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Workflow for Zidovudine quantification in pediatric plasma.

Zidovudine_MOA ZDV Zidovudine (AZT) ZDV_MP AZT Monophosphate ZDV->ZDV_MP Thymidine Kinase ZDV_DP AZT Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP AZT Triphosphate (Active) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT Viral_DNA Viral DNA Chain RT->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

References

Application Note: Quantitative Analysis of Zidovudine using Zidovudine-¹³C,d₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for establishing calibration curves with Zidovudine-13C,d3.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zidovudine (ZDV), also known as Azidothymidine (AZT), is a nucleoside analog reverse transcriptase inhibitor (NRTI) fundamental in the treatment of HIV/AIDS.[1] Accurate quantification of Zidovudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Zidovudine-¹³C,d₃, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[2] This document provides a detailed protocol for establishing a calibration curve for the quantification of Zidovudine using Zidovudine-¹³C,d₃.

Experimental Protocols

1. Materials and Reagents

  • Zidovudine (ZDV) reference standard (Purity ≥98%)

  • Zidovudine-¹³C,d₃ (ZDV-IS) stable isotope-labeled internal standard (Purity ≥98%)[3]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid or acetic acid

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, serum)

2. Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A reversed-phase C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 x 150 mm) is suitable for separation.[2]

3. Preparation of Stock and Working Solutions

3.1. Primary Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Zidovudine reference standard and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.

  • Similarly, prepare a 1 mg/mL primary stock solution of Zidovudine-¹³C,d₃ in methanol.

  • Store stock solutions at 4°C.[4]

3.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the Zidovudine primary stock solution with a 50:50 methanol/water mixture. These solutions will be used to spike the blank matrix for the calibration curve points.

3.3. Internal Standard (IS) Spiking Solution

  • Dilute the Zidovudine-¹³C,d₃ primary stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 500 ng/mL.[2] This concentration may be optimized based on the specific assay requirements.

4. Preparation of Calibration Curve Standards

  • To prepare the calibration standards, spike the appropriate working standard stock solution into 100 µL of blank plasma.[2]

  • A typical calibration curve for Zidovudine in plasma might range from 1 to 3000 ng/mL.[2][5]

  • The table below shows an example of a dilution scheme for an 8-point calibration curve.

Calibration StandardConcentration of ZDV (ng/mL)Volume of Working Standard (µL)Volume of Blank Plasma (µL)
STD 1110 of 10 ng/mL90
STD 2510 of 50 ng/mL90
STD 31010 of 100 ng/mL90
STD 45010 of 500 ng/mL90
STD 510010 of 1 µg/mL90
STD 650010 of 5 µg/mL90
STD 7100010 of 10 µg/mL90
STD 8200010 of 20 µg/mL90

5. Sample Preparation (Using Solid-Phase Extraction - SPE)

  • To 100 µL of each calibration standard and quality control (QC) sample, add 20 µL of the 500 ng/mL internal standard spiking solution.[2]

  • Add 200 µL of water to each sample.[2]

  • Vortex mix the samples.

  • Condition an SPE cartridge (e.g., Oasis HLB 1cc) with 1 mL of methanol followed by 1 mL of water.[2]

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.[2]

  • Elute the analytes with 0.5 mL of methanol.[2]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Workflow for Establishing Zidovudine Calibration Curve

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis & Data Processing ZDV_Stock Zidovudine (ZDV) Primary Stock ZDV_Work ZDV Working Standards ZDV_Stock->ZDV_Work IS_Stock ZDV-IS Primary Stock IS_Work ZDV-IS Spiking Solution IS_Stock->IS_Work Spike Spike Blank Matrix with ZDV and ZDV-IS ZDV_Work->Spike IS_Work->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Area Integration LCMS->Integration Ratio Calculate Peak Area Ratio (ZDV / ZDV-IS) Integration->Ratio Curve Plot Ratio vs. Concentration Ratio->Curve Regression Linear Regression y = mx + c r² > 0.99 Curve->Regression

Caption: Experimental workflow from solution preparation to calibration curve generation.

6. LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for Zidovudine analysis.

ParameterCondition
LC Conditions
ColumnPhenomonex Synergi Hydro-RP (2.0 x 150 mm)[2]
Mobile Phase15% acetonitrile in water with 0.1% acetic acid[2]
Flow Rate0.2 mL/min
Injection Volume10 µL
Column TemperatureAmbient
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)[2]
MRM Transition (ZDV)268 -> 127[2][5]
MRM Transition (ZDV-IS)271 -> 130[2][5]
Dwell Time200 ms
Collision EnergyOptimized for the specific instrument

7. Data Analysis and Calibration Curve Construction

  • Integrate the chromatographic peaks for Zidovudine and Zidovudine-¹³C,d₃ to obtain their respective peak areas.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Zidovudine (x-axis).

  • Perform a linear regression analysis on the data points. A weighting factor of 1/x² is often used to ensure accuracy at the lower end of the curve.[2]

  • The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.99.[6]

Principle of Internal Standard Quantification

G cluster_process Analytical Process cluster_calculation Quantification Sample Sample with ZDV (Analyte) Combined Sample + IS Sample->Combined IS ZDV-IS (Internal Standard) (Known Amount) IS->Combined LCMS LC-MS/MS Analysis Combined->LCMS Sample Prep & Injection Variability Data Peak Area ZDV Peak Area ZDV-IS LCMS->Data Ionization Variability Ratio Peak Area Ratio = (Area ZDV / Area ZDV-IS) Data->Ratio Result Concentration ZDV = (Ratio - Intercept) / Slope Ratio->Result From Calibration Curve

Caption: The role of an internal standard in correcting for analytical variability.

Data Presentation: Expected Performance

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA).[3] The following table summarizes typical acceptance criteria for bioanalytical method validation.

Validation ParameterAcceptance CriteriaExample Data
Linearity
Calibration Curve RangeAt least 6-8 non-zero standards1 - 3000 ng/mL[2]
Correlation Coefficient (r²)≥ 0.990.9994[2]
Accuracy & Precision
Intra-day and Inter-dayMean accuracy within ±15% of nominal (±20% at LLOQ) Precision (CV) ≤ 15% (≤ 20% at LLOQ)Accuracy: ≤ 8.3% deviation Precision: ≤ 10% CV[2]
Sensitivity
Lower Limit of Quantification (LLOQ)Analyte response is at least 5 times the blank response1 ng/mL[2][5]
Recovery
Extraction RecoveryConsistent, precise, and reproducible92.3% for ZDV[2]
Matrix Effect
Assessed to ensure no significant ion suppression or enhancementMean 5% suppression for ZDV[2]

This protocol details a robust and reliable method for establishing a calibration curve for the quantification of Zidovudine in biological matrices using Zidovudine-¹³C,d₃ as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard provides the necessary sensitivity, selectivity, and accuracy for demanding applications in pharmaceutical research and clinical practice. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reproducible data.

References

Solid Phase Extraction Protocol for Zidovudine and its Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for the Quantification of Zidovudine in Human Plasma using Solid Phase Extraction (SPE) Coupled with LC-MS/MS

This document provides a detailed solid phase extraction (SPE) protocol for the simultaneous quantification of Zidovudine (ZDV) and its isotopically labeled internal standard, Zidovudine-¹³C,d₃, in human plasma. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Zidovudine (also known as azidothymidine or AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS. Accurate and precise quantification of ZDV in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Solid phase extraction is a highly effective sample preparation technique that removes endogenous interferences from complex matrices like plasma, thereby improving the sensitivity and selectivity of subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol details a validated SPE method using Oasis HLB cartridges, a hydrophilic-lipophilic balanced polymer that offers excellent retention for a broad range of acidic, neutral, and basic compounds.

Experimental

Materials and Reagents
  • Zidovudine (ZDV) reference standard

  • Zidovudine-¹³C,d₃ (ZDV-IS) internal standard

  • Oasis HLB 1 cc (30 mg) SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

  • Human plasma (blank, drug-free)

  • Positive pressure manifold or vacuum manifold for SPE

Instrumentation
  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of ZDV and ZDV-IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the ZDV stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of ZDV-IS in 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Solid Phase Extraction (SPE) Protocol

The following protocol is optimized for the extraction of Zidovudine from 100 µL of human plasma.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the ZDV-IS working solution.

    • Add 200 µL of water and vortex for 10 seconds.[1]

  • SPE Cartridge Conditioning:

    • Place Oasis HLB 1 cc cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not dry out between steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.[1]

  • Elution:

    • Elute the analytes (ZDV and ZDV-IS) with 0.5 mL of methanol into a clean collection tube.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue with 100 µL of water.[1]

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Chromatographic Column: A reversed-phase C18 column, such as a Phenomonex Synergi Hydro-RP (2.0 × 150 mm), is suitable for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 15% acetonitrile and 0.1% acetic acid in water can be used.[1]

  • Flow Rate: 0.200 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[1] The multiple reaction monitoring (MRM) transitions for ZDV and ZDV-IS should be optimized for the specific instrument used.

    • ZDV: 268/127[1]

    • ZDV-IS (¹³C,d₃): 271/130[1]

Data Presentation

The following table summarizes the quantitative performance data for the described SPE-LC-MS/MS method for Zidovudine.

ParameterResultReference
Recovery 92.3% for ZDV[1]
Linearity Range 1 to 3000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Intra-day Precision (%CV) ≤ 10%[1]
Inter-day Precision (%CV) ≤ 10%[1]
Accuracy (% Deviation) ≤ 8.3%[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps of the solid phase extraction protocol.

SPE_Workflow plasma 100 µL Plasma is Add 20 µL ZDV-IS plasma->is water_add Add 200 µL Water is->water_add vortex1 Vortex water_add->vortex1 condition Condition Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash Wash (1 mL Water) load->wash elute Elute (0.5 mL Methanol) wash->elute dry Evaporate to Dryness elute->dry Transfer reconstitute Reconstitute (100 µL Water) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Zidovudine Solid Phase Extraction.

Conclusion

This application note provides a detailed and robust solid phase extraction protocol for the quantification of Zidovudine and its internal standard in human plasma. The use of Oasis HLB cartridges provides high recovery and clean extracts, leading to a sensitive and reproducible LC-MS/MS method. This protocol is suitable for high-throughput bioanalysis in clinical and research settings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Zidovudine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects in LC-MS/MS analysis when using Zidovudine-13C,d3 as an internal standard. The following question-and-answer format directly addresses specific issues to aid in troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Zidovudine analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of Zidovudine.[1][2][3] In bioanalytical methods, common sources of matrix effects include endogenous components of biological fluids like phospholipids, salts, and metabolites.[1]

Q2: I am observing significant variability in my this compound internal standard signal. Could this be due to matrix effects?

A2: Yes, significant variability in the internal standard signal is a classic indicator of matrix effects. While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, thereby providing accurate correction, severe or differential matrix effects can still lead to poor precision and accuracy.[4] If the matrix effect is not consistent across different samples, the analyte-to-internal standard ratio will be inaccurate.

Q3: How can I determine if my Zidovudine assay is experiencing matrix effects?

A3: There are two primary experimental methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6][7][8]

  • Post-Extraction Spike Analysis: This quantitative method compares the response of an analyte in a clean solvent to its response in a sample matrix extract.[5][7]

Detailed protocols for these experiments are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Guide 1: Investigating Ion Suppression/Enhancement

If you suspect ion suppression or enhancement is affecting your Zidovudine analysis, the following steps can help you diagnose and mitigate the issue.

Step 1: Perform a Post-Column Infusion Experiment

This experiment will help you visualize the regions of your chromatogram where matrix components are causing ion suppression or enhancement.

  • Experimental Protocol: Post-Column Infusion

    • Prepare a standard solution of Zidovudine at a concentration that gives a stable and moderate signal.

    • Set up your LC-MS/MS system as you would for your routine analysis.

    • Using a T-connector, infuse the Zidovudine standard solution at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer ion source.[7]

    • Inject a blank matrix sample (e.g., plasma, urine) that has been subjected to your standard sample preparation procedure.

    • Monitor the Zidovudine signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.[7]

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[9] If matrix effects are detected, consider the following techniques:

  • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering components.[9]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[9]

  • Solid-Phase Extraction (SPE): Provides the highest degree of cleanup by utilizing specific sorbents to retain the analyte while washing away matrix components.[4][9] A study on Zidovudine in human plasma demonstrated high recovery and minimal matrix effect using Oasis HLB SPE cartridges.[4]

Quantitative Data from a Validated Zidovudine LC-MS/MS Method:

ParameterZidovudineZidovudine-ISReference
Extraction Recovery 92.3%92.3%[4]
Matrix Effect 5% suppression5% suppression[4]
Process Efficiency 89.1%-[4]

Step 3: Optimize Chromatographic Conditions

Adjusting your chromatographic method can help separate Zidovudine and this compound from co-eluting matrix components.[5]

  • Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interferences.

  • Change the Stationary Phase: A column with a different selectivity (e.g., C18, Phenyl-Hexyl) may alter the elution profile of interfering compounds.

  • Adjust Mobile Phase pH: Altering the pH can change the retention behavior of both the analyte and matrix components.

Workflow for Investigating Ion Suppression/Enhancement

A Suspected Ion Suppression/ Enhancement B Perform Post-Column Infusion Experiment A->B C Matrix Effect Detected? B->C D Optimize Sample Preparation (PPT, LLE, SPE) C->D Yes G No Matrix Effect Detected/ Proceed with Validation C->G No E Optimize Chromatographic Conditions (Gradient, Column, pH) D->E F Re-evaluate Matrix Effect E->F F->C H Issue Resolved F->H Resolved

Caption: A logical workflow for diagnosing and mitigating ion suppression or enhancement.

Guide 2: Addressing Inaccurate Quantification

If you are experiencing poor accuracy and precision in your Zidovudine quantification despite using a stable isotope-labeled internal standard, the following strategies can be employed.

Step 1: Evaluate Matrix Effect Quantitatively using Post-Extraction Spike Analysis

This experiment will quantify the extent of ion suppression or enhancement.

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Set A: Prepare Zidovudine and this compound standards in the final mobile phase or reconstitution solvent.

    • Set B: Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Zidovudine and this compound at the same concentrations as in Set A.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the matrix factor (MF) for both the analyte and the internal standard using the following formula: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    • Calculate the Internal Standard (IS) Normalized Matrix Factor: IS Normalized MF = MF(Analyte) / MF(IS)

An IS Normalized MF value between 0.85 and 1.15 is generally considered acceptable. Values outside this range indicate that the internal standard is not adequately compensating for the matrix effect.

Step 2: Implement the Standard Addition Method

When matrix effects are variable and cannot be eliminated through sample preparation or chromatography, the standard addition method can be used for accurate quantification.[10][11] This method involves adding known amounts of a Zidovudine standard to the unknown samples.[11]

  • Experimental Protocol: Standard Addition

    • Divide a single unknown sample into several aliquots.

    • Keep one aliquot as is (unspiked).

    • Spike the remaining aliquots with increasing, known concentrations of a Zidovudine standard solution.

    • Add a constant amount of this compound to all aliquots.

    • Process all samples using your established sample preparation method.

    • Analyze the samples by LC-MS/MS and record the analyte-to-IS peak area ratio.

    • Create a calibration curve by plotting the peak area ratio against the added concentration of Zidovudine.

    • Determine the unknown concentration by extrapolating the linear regression line to the x-intercept.[5]

Decision Tree for Addressing Inaccurate Quantification

A Inaccurate Quantification (Poor Accuracy/Precision) B Perform Post-Extraction Spike Analysis A->B C IS Normalized Matrix Factor within 0.85-1.15? B->C D Investigate Other Sources of Error (e.g., Pipetting, Standard Prep) C->D Yes E Implement Standard Addition Method C->E No F Re-validate Method D->F E->F G Accurate Quantification Achieved F->G

References

optimizing mass spectrometry parameters for Zidovudine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing mass spectrometry parameters for the analysis of Zidovudine and its stable isotope-labeled internal standard, Zidovudine-13C,d3.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometry parameters for Zidovudine and this compound?

A1: For sensitive detection, electrospray ionization (ESI) in the positive ion mode is recommended. The following Multiple Reaction Monitoring (MRM) transitions have been successfully used:

  • Zidovudine (ZDV): Precursor ion (Q1) m/z 268 → Product ion (Q3) m/z 127.[1][2][3]

  • This compound (ZDV-IS): Precursor ion (Q1) m/z 271 → Product ion (Q3) m/z 130.[1][2][3]

It is crucial to optimize instrument-specific parameters such as collision energy, declustering potential, and source temperature.

Q2: What are the typical liquid chromatography (LC) conditions for separating Zidovudine?

A2: A reversed-phase chromatographic separation is typically employed. A common setup involves a C18 column with a mobile phase consisting of an aqueous solution with an organic modifier and an acid additive to improve peak shape. For example, a mobile phase of 15% acetonitrile in water with 0.1% acetic acid has been shown to be effective.[1][2][3]

Q3: What is a suitable sample preparation method for analyzing Zidovudine in human plasma?

A3: Solid-phase extraction (SPE) is a robust and effective method for extracting Zidovudine from plasma, yielding high recovery and minimizing matrix effects.[1] Using a hydrophilic-lipophilic balanced (HLB) SPE cartridge is a common practice. This method has demonstrated recoveries of over 90% for Zidovudine.[1][2][3]

Part 2: Troubleshooting Guide

Q: I am observing low or no signal for Zidovudine and/or this compound. What should I check?

A: Low or absent signal can stem from several sources. Systematically check the following:

  • Mass Spectrometer:

    • Confirm the correct MRM transitions are being monitored (ZDV: 268/127, ZDV-IS: 271/130).[1][2][3]

    • Ensure the instrument is in the correct ionization mode (Positive ESI).

    • Infuse a standard solution directly into the mass spectrometer to verify instrument performance and sensitivity.

  • LC System:

    • Check for leaks in the LC system.

    • Ensure the correct mobile phase composition is being delivered.

    • Verify that the sample is being injected correctly.

  • Sample Preparation:

    • Evaluate the efficiency of your extraction procedure. Inefficient extraction can lead to significant analyte loss.

    • Ensure the final sample is reconstituted in a solvent compatible with the mobile phase to prevent precipitation.

Q: My Zidovudine peak shape is poor (e.g., broad, tailing, or splitting). What are the possible causes?

A: Poor peak shape can compromise integration and affect accuracy. Consider these potential causes:

  • Chromatography:

    • The analytical column may be degraded or contaminated. Try flushing the column or replacing it.

    • The mobile phase pH may not be optimal. The addition of 0.1% acetic acid or formic acid can improve peak shape for Zidovudine.[1]

    • The sample reconstitution solvent may be too strong, causing peak distortion.

  • Metabolites:

    • In vivo samples may contain metabolites, such as Zidovudine 5'-glucuronide, which can potentially interfere or co-elute. Ensure your chromatographic method provides adequate separation.[1]

Q: The retention time of my analytes is shifting. What should I do?

A: Retention time shifts can lead to misidentification and inaccurate quantification. Investigate the following:

  • LC Pump Performance: Inconsistent mobile phase composition due to pump malfunction is a common cause. Check pump seals and ensure proper solvent mixing.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

  • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

Q: I am seeing high background noise or significant matrix effects. How can I mitigate this?

A: High background and matrix effects can suppress or enhance the analyte signal, leading to inaccurate results.

  • Sample Preparation: An effective sample cleanup is critical. Solid-phase extraction (SPE) is generally superior to protein precipitation for reducing matrix effects in plasma samples.[1] The use of a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects as it is affected similarly to the analyte.[1]

  • Chromatography: Improve chromatographic separation to move the Zidovudine peak away from co-eluting matrix components.

  • Mass Spectrometry: A scheduled MRM acquisition can reduce the duty cycle and may help in reducing the background noise.

Q: My results are not reproducible. What are the potential sources of variability?

A: Poor reproducibility can invalidate your results. Check for consistency in:

  • Sample Preparation: This is often the largest source of variability. Ensure precise and consistent execution of all steps, including pipetting and evaporation.

  • Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.

  • Instrument Performance: Run system suitability tests before each batch to ensure the LC-MS/MS system is performing consistently. Validated methods demonstrate high precision with a coefficient of variation (CV) of ≤ 10%.[1][2]

Part 3: Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the extraction of Zidovudine from human plasma.[1]

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature.

  • Aliquoting: To 100 µL of plasma in a test tube, add 20 µL of the working internal standard stock solution (this compound).

  • Dilution: Add 200 µL of water to each sample and vortex to mix.

  • SPE Cartridge Conditioning: Condition an Oasis HLB 1cc SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute Zidovudine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying: Dry the eluent under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of water.

  • Injection: Transfer the reconstituted sample to an autosampler vial and inject a 10 µL aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for analysis.

  • LC System: An HPLC system capable of delivering a stable flow rate.

  • Analytical Column: A reversed-phase C18 column, such as a Phenomenex Synergi Hydro-RP (2.0 × 150 mm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of 15% acetonitrile and 0.1% acetic acid in water.[1][2][3]

  • Flow Rate: A flow rate of 0.2 mL/min.

  • Column Temperature: Maintain the column at ambient temperature or a controlled 30°C.[4]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Zidovudine: 268 → 127

    • This compound: 271 → 130

  • Data Acquisition: Acquire data using the specified MRM transitions. The retention time for Zidovudine is expected to be approximately 6.5 minutes under these conditions.[1]

Part 4: Data Summary Tables

Table 1: Optimized Mass Spectrometry Parameters

ParameterAnalyteSettingReference
Ionization ModeZidovudine & ISESI Positive[1][2][3]
Precursor Ion (m/z)Zidovudine268[1][2][3]
Product Ion (m/z)Zidovudine127[1][2][3]
Precursor Ion (m/z)This compound (IS)271[1][2][3]
Product Ion (m/z)This compound (IS)130[1][2][3]

Table 2: Chromatographic Conditions

ParameterSettingReference
ColumnPhenomenex Synergi Hydro-RP (2.0 × 150 mm)[1][2]
Mobile Phase15% Acetonitrile, 0.1% Acetic Acid in Water[1][2]
Flow Rate0.2 mL/min
Injection Volume10 µL[1]
Retention Time~6.5 minutes[1]

Table 3: Example Method Validation Summary

ParameterResultReference
Linearity Range1 to 3000 ng/mL[1][2]
LLOQ1 ng/mL[1][2]
Accuracy≤ 8.3% deviation[1][2]
Precision≤ 10% CV[1][2]
Recovery (SPE)~92.3%[1][2][3]

Part 5: Diagrams and Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Add this compound (IS) p1->p2 p3 Dilute with Water p2->p3 p4 Solid-Phase Extraction (SPE) p3->p4 p5 Dry Down Under Nitrogen p4->p5 p6 Reconstitute in Water p5->p6 a1 Inject 10 µL onto C18 Column p6->a1 a2 Isocratic Elution (15% ACN, 0.1% Acetic Acid) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection ZDV: 268 -> 127 IS: 271 -> 130 a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Area Ratio (ZDV/IS) d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for Zidovudine analysis.

G start Problem: Low or No Signal check_ms Infuse Standard into MS. Is signal observed? start->check_ms ms_ok MS is OK. Check LC & Sample Prep. check_ms->ms_ok Yes ms_issue Troubleshoot MS: - Check MRM transitions - Verify ESI+ mode - Tune instrument check_ms->ms_issue No check_lc Check LC System: - Leaks? - Correct mobile phase? - Injection successful? ms_ok->check_lc lc_ok LC is OK. Check Sample Prep. check_lc->lc_ok Yes lc_issue Troubleshoot LC: - Fix leaks - Remake mobile phase - Check autosampler check_lc->lc_issue No check_prep Review Sample Prep: - Extraction recovery? - Reconstitution solvent? - Correct IS addition? lc_ok->check_prep prep_issue Troubleshoot Sample Prep: - Re-optimize SPE method - Ensure solvent compatibility check_prep->prep_issue No end_node Problem Resolved check_prep->end_node Yes

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Zidovudine-¹³C,d₃ Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zidovudine-¹³C,d₃. The information provided is intended to help address potential instability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Zidovudine-¹³C,d₃ in solution?

A1: The stability of Zidovudine-¹³C,d₃ in solution is primarily influenced by pH, temperature, and exposure to light. Like its unlabeled counterpart, Zidovudine, the isotopically labeled version can undergo hydrolysis and photodegradation. It is generally stable against oxidation.

Q2: What are the known degradation products of Zidovudine?

A2: Studies on Zidovudine have identified several degradation products under various stress conditions. A significant degradation product formed under basic hydrolysis and photolysis is 3'-amino-3'-deoxythymidine (AMT), which is a known toxic catabolite.[1][2] Other degradation products have also been characterized and are detailed in the degradation pathways section below.

Q3: How does pH affect the stability of Zidovudine-¹³C,d₃ solutions?

A3: Zidovudine exhibits pH-dependent stability. It is most stable in acidic to neutral conditions.[3][4] In basic solutions (e.g., 1 N NaOH), it undergoes significant degradation, leading to the formation of products like AMT.[1][2]

Q4: Is Zidovudine-¹³C,d₃ sensitive to light?

A4: Yes, exposure to both UV and visible light can lead to the degradation of Zidovudine.[1] Photolytic degradation can result in the formation of several byproducts, including the toxic metabolite AMT.[1][2] Therefore, it is crucial to protect solutions containing Zidovudine-¹³C,d₃ from light.

Q5: What is the expected stability of Zidovudine-¹³C,d₃ compared to unlabeled Zidovudine?

A5: While specific stability studies on Zidovudine-¹³C,d₃ are not extensively available in the public domain, the introduction of stable isotopes (¹³C and deuterium) is not expected to significantly alter the chemical stability of the molecule. The degradation pathways and stability profile are presumed to be comparable to those of unlabeled Zidovudine. However, it is always recommended to perform stability testing under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Degradation of Zidovudine-¹³C,d₃ in solution.- Prepare fresh solutions before use. - Ensure the pH of the solution is within the stable range (acidic to neutral). - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Store stock solutions at recommended temperatures (refrigerated or frozen).
Loss of parent compound concentration over time Instability under storage or experimental conditions.- Perform a stability study under your specific conditions (solvent, pH, temperature, light exposure) to determine the rate of degradation. - If working with basic solutions, minimize the exposure time. - For long-term storage, store the compound in a solid, crystalline form in a cool, dark, and dry place.
Inconsistent analytical results Variable degradation between samples.- Standardize solution preparation and handling procedures. - Ensure all samples are treated identically in terms of light exposure and temperature. - Use a validated stability-indicating analytical method to accurately quantify the parent compound and its degradation products.

Summary of Zidovudine Degradation under Forced Conditions

The following table summarizes the degradation behavior of Zidovudine under various stress conditions, as reported in the literature. This data is for unlabeled Zidovudine but is expected to be representative for Zidovudine-¹³C,d₃.

Stress Condition Conditions Observed Degradation Products Reference
Neutral Hydrolysis Water, 80°C, 48 hZ3[1]
Acidic Hydrolysis 1 N HCl, 80°C, 36 hZ3, Z7, Z9[1]
Basic Hydrolysis 1 N NaOH, 80°C, 48 hZ2, Z3[1]
Oxidative Degradation StableNo significant degradation[1]
Photolytic Degradation UV and visible light exposureZ1, Z2, Z3, Z4, Z5, Z6, Z8[1]

Note: Z1-Z9 refer to the degradation products as identified in the cited literature.

Experimental Protocols

Protocol for Forced Degradation Studies of Zidovudine

This protocol is based on methodologies described for forced degradation studies of Zidovudine.[1][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Zidovudine-¹³C,d₃ at a concentration of 1-2 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Hydrolytic Degradation:

  • Acidic Condition: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Reflux the solution at 80°C for up to 36 hours.

  • Basic Condition: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Reflux the solution at 80°C for up to 48 hours.

  • Neutral Condition: Mix an aliquot of the stock solution with an equal volume of purified water. Reflux the solution at 80°C for up to 48 hours.

  • At specified time points, withdraw samples, neutralize if necessary (for acidic and basic solutions), and dilute with mobile phase for analysis.

3. Oxidative Degradation:

  • Mix an aliquot of the stock solution with a solution of 3-30% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • At specified time points, withdraw samples and dilute with mobile phase for analysis.

4. Photolytic Degradation:

  • Expose the stock solution in a photostability chamber to UV and visible light.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At specified time points, withdraw samples and dilute with mobile phase for analysis.

5. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.

Example of a Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 267 nm).

  • Injection Volume: 10-20 µL.

Visualizations

Zidovudine Degradation Pathway

The following diagram illustrates the postulated degradation pathway of Zidovudine under hydrolytic and photolytic stress conditions, leading to the formation of various degradation products (Z1-Z9).

G ZDV Zidovudine (ZDV) Z1 Z1 ZDV->Z1 Photolysis Z2 Z2 (AMT) ZDV->Z2 Base Hydrolysis/ Photolysis Z3 Z3 ZDV->Z3 Neutral/Acid/Base Hydrolysis Z4 Z4 ZDV->Z4 Photolysis Z5 Z5 ZDV->Z5 Photolysis Z6 Z6 ZDV->Z6 Photolysis Z7 Z7 ZDV->Z7 Acid Hydrolysis Z8 Z8 ZDV->Z8 Photolysis Z9 Z9 ZDV->Z9 Acid Hydrolysis

Caption: Postulated degradation pathways of Zidovudine.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for conducting forced degradation studies on Zidovudine-¹³C,d₃.

G start Prepare Zidovudine-¹³C,d₃ Stock Solution stress Subject to Stress Conditions (Acid, Base, Neutral, Oxidative, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/ Dilute Sample sample->neutralize analyze Analyze using Stability-Indicating HPLC neutralize->analyze data Data Analysis: Quantify Parent & Degradants analyze->data report Report Stability Profile data->report

Caption: Workflow for Zidovudine stability testing.

References

Technical Support Center: Zidovudine-13C,d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Zidovudine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the quantification of Zidovudine-13C,d3 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Zidovudine (ZDV) quantification?

The primary sources of interference in the LC-MS/MS quantification of Zidovudine are:

  • Metabolite Interference: The main metabolite, Zidovudine-glucuronide (gZDV), can cause significant interference.

  • Matrix Effects: Endogenous components of the biological matrix (e.g., plasma, peripheral blood mononuclear cells - PBMCs) can suppress or enhance the ionization of the analyte and internal standard.

  • Endogenous Compound Interference: Particularly relevant for the quantification of the active moiety, Zidovudine triphosphate (ZDV-TP), where endogenous nucleotides can interfere.

Q2: Why is the Zidovudine-glucuronide (gZDV) metabolite a problem?

The gZDV metabolite is a major issue due to in-source fragmentation within the mass spectrometer's electrospray ionization (ESI) source. The glucuronide moiety can cleave off, generating an ion with the same mass-to-charge ratio (m/z) as Zidovudine. If not chromatographically separated, this leads to an overestimation of the true Zidovudine concentration.[1]

Q3: How can I prevent interference from the gZDV metabolite?

The most effective way to prevent this interference is through adequate chromatographic separation of Zidovudine and gZDV. This ensures that the two compounds enter the mass spectrometer at different times, allowing for their individual quantification without in-source conversion of gZDV contributing to the Zidovudine signal.[1]

Q4: What is the best internal standard to use for Zidovudine quantification?

A stable isotope-labeled (SIL) internal standard, such as this compound, is highly recommended. A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects. This allows for accurate correction of any signal suppression or enhancement, leading to more precise and accurate quantification.[1]

Q5: How is the active metabolite, Zidovudine triphosphate (ZDV-TP), typically quantified?

Quantification of ZDV-TP is often performed using an indirect method. This involves the isolation of intracellular ZDV-TP, followed by enzymatic dephosphorylation (e.g., using alkaline phosphatase) to convert it back to Zidovudine. The resulting Zidovudine is then quantified by LC-MS/MS. This approach is necessary because ZDV-TP is highly polar and not amenable to direct analysis by standard reversed-phase LC-MS/MS.[2]

Troubleshooting Guides

Issue 1: Inaccurate Zidovudine Quantification - Suspected Metabolite Interference

Symptoms:

  • Higher than expected Zidovudine concentrations.

  • Broad or tailing peaks for Zidovudine.

  • Inconsistent results between samples.

Troubleshooting Workflow:

Start Start: Inaccurate ZDV Quantification Check_Separation Review Chromatograms: Is there a separate, distinct peak for gZDV? Start->Check_Separation Optimize_LC Optimize Chromatographic Method: - Adjust gradient - Change column - Modify mobile phase Check_Separation->Optimize_LC No / Poor Separation No_gZDV_Peak No gZDV Peak Observed Check_Separation->No_gZDV_Peak Yes, Good Separation Validate_Separation Validate Separation: Inject ZDV and gZDV standards Optimize_LC->Validate_Separation Reanalyze Re-analyze Samples Validate_Separation->Reanalyze Investigate_IS Investigate Internal Standard Performance No_gZDV_Peak->Investigate_IS

Caption: Troubleshooting workflow for suspected metabolite interference.

Detailed Steps:

  • Review Chromatograms: Carefully examine the chromatograms of your samples. Look for a distinct peak corresponding to the retention time of the gZDV metabolite. If you are unsure of its retention time, inject a gZDV standard.

  • Optimize Chromatographic Method: If there is poor or no separation between Zidovudine and gZDV, you will need to modify your LC method.

    • Adjust Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

    • Change Column: Consider a column with a different chemistry (e.g., a phenyl-hexyl column) or a longer column for better separation.

    • Modify Mobile Phase: Altering the pH or the organic modifier of the mobile phase can change the selectivity and improve separation.

  • Validate Separation: Once you have optimized your method, inject standards of both Zidovudine and gZDV to confirm baseline separation.

  • Re-analyze Samples: After confirming adequate separation, re-inject your samples to obtain accurate Zidovudine concentrations.

  • Investigate Internal Standard: If separation is good but results are still inaccurate, investigate the performance of your internal standard. Ensure it is being added consistently and that its response is stable across the run.

Experimental Protocol: Chromatographic Separation of Zidovudine and gZDV

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute Zidovudine, followed by a steeper increase to elute gZDV.
Flow Rate 0.8 mL/min
Column Temperature 30°C

Note: This is a general protocol and may require optimization for your specific instrumentation and application.[3]

Issue 2: Poor Precision and Accuracy - Suspected Matrix Effects

Symptoms:

  • High variability in replicate injections.

  • Poor accuracy of quality control (QC) samples.

  • Signal suppression or enhancement observed.

Troubleshooting Workflow:

Start Start: Poor Precision/Accuracy Check_IS Verify Use of SIL Internal Standard (e.g., ZDV-13C,d3) Start->Check_IS Optimize_SPE Optimize Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) Check_IS->Optimize_SPE Yes Revalidate Re-validate Method Check_IS->Revalidate No (Implement SIL IS) Evaluate_Matrix Evaluate Matrix Effect: Post-column infusion or post-extraction spike experiments Optimize_SPE->Evaluate_Matrix Dilute_Sample Dilute Sample to Reduce Matrix Components Evaluate_Matrix->Dilute_Sample Significant Matrix Effect Evaluate_Matrix->Revalidate Minimal Matrix Effect Dilute_Sample->Revalidate

Caption: Troubleshooting workflow for suspected matrix effects.

Detailed Steps:

  • Verify Internal Standard: Confirm that you are using a stable isotope-labeled internal standard (this compound). If not, implementing one is the most effective way to compensate for matrix effects.[1]

  • Optimize Sample Preparation: If a SIL IS is already in use, your sample preparation method may not be sufficiently removing interfering matrix components.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. Experiment with different SPE sorbents and wash/elution solvents to maximize the removal of phospholipids and other interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. Test different organic solvents to find the one that provides the best recovery of Zidovudine while minimizing the extraction of matrix components.

  • Evaluate Matrix Effect: To quantify the extent of the matrix effect, perform post-column infusion or post-extraction spike experiments. This will help you understand if you are experiencing ion suppression or enhancement and at which point in your chromatogram.

  • Dilute Sample: If significant matrix effects persist, consider diluting your sample. This can reduce the concentration of interfering components, but make sure your analyte concentration remains above the lower limit of quantification (LLOQ).

  • Re-validate Method: Any significant changes to your sample preparation or chromatographic method will require re-validation to ensure the method is accurate and precise.

Quantitative Data: Impact of Matrix Effects

The following table illustrates the potential impact of matrix effects on Zidovudine quantification and the improvement seen with a stable isotope-labeled internal standard.

Sample PreparationInternal StandardMean Accuracy (%)Precision (%RSD)
Protein PrecipitationStructural Analog75.218.5
Protein PrecipitationThis compound 98.94.2
Solid-Phase ExtractionStructural Analog88.612.1
Solid-Phase ExtractionThis compound 101.32.8

This is illustrative data based on typical observations in bioanalytical method development.

Issue 3: Inaccurate Zidovudine Triphosphate (ZDV-TP) Quantification

Symptoms:

  • Inconsistent ZDV-TP concentrations after indirect analysis.

  • High background noise in the chromatogram.

Troubleshooting Workflow:

Start Start: Inaccurate ZDV-TP Quantification Check_Dephosphorylation Verify Complete Enzymatic Dephosphorylation Start->Check_Dephosphorylation Optimize_SPE_TP Optimize Anion Exchange SPE for ZDV-TP Isolation Check_Dephosphorylation->Optimize_SPE_TP Complete Reanalyze_TP Re-analyze Samples Check_Dephosphorylation->Reanalyze_TP Incomplete (Optimize Reaction) Check_Endogenous Investigate Endogenous Nucleotide Interference Optimize_SPE_TP->Check_Endogenous Modify_LC_MS Modify LC-MS/MS Method: - Use more selective transitions - Improve chromatographic resolution Check_Endogenous->Modify_LC_MS Interference Detected Check_Endogenous->Reanalyze_TP No Interference Modify_LC_MS->Reanalyze_TP

Caption: Troubleshooting workflow for ZDV-TP quantification.

Detailed Steps:

  • Verify Dephosphorylation: Ensure that the enzymatic dephosphorylation of ZDV-TP to Zidovudine is complete. Incomplete conversion will lead to an underestimation of the ZDV-TP concentration. You can test this by incubating a known amount of ZDV-TP standard with the enzyme for varying amounts of time and analyzing the resulting Zidovudine concentration.

  • Optimize Anion Exchange SPE: The isolation of ZDV-TP from other cellular components, including ZDV and its other phosphate metabolites, is critical. Optimize the salt concentrations used for washing and eluting from the anion exchange SPE column to ensure you are selectively isolating the triphosphate form.[2]

  • Investigate Endogenous Nucleotide Interference: Endogenous nucleoside triphosphates can potentially interfere with the assay. If you suspect this, you may need to modify your LC-MS/MS method.

    • More Selective Transitions: Use highly specific precursor-to-product ion transitions for Zidovudine in your MS/MS method to minimize the detection of other compounds.

    • Improve Chromatographic Resolution: Further optimization of your chromatographic method may be necessary to separate Zidovudine from any remaining interfering compounds after the dephosphorylation and cleanup steps.

Experimental Protocol: Indirect Quantification of ZDV-TP

  • Cell Lysis: Lyse the PBMC pellet to release the intracellular contents.

  • Anion Exchange SPE:

    • Load the cell lysate onto a strong anion exchange SPE cartridge.

    • Wash the cartridge with a low salt concentration buffer to remove Zidovudine and Zidovudine monophosphate.

    • Elute Zidovudine diphosphate with an intermediate salt concentration buffer.

    • Elute Zidovudine triphosphate with a high salt concentration buffer.

  • Enzymatic Dephosphorylation: Incubate the ZDV-TP fraction with alkaline phosphatase to convert it to Zidovudine.

  • Desalting and Concentration: Use a reversed-phase SPE cartridge to desalt the sample and concentrate the resulting Zidovudine.

  • LC-MS/MS Analysis: Quantify the Zidovudine concentration using a validated LC-MS/MS method with a this compound internal standard.[2]

By following these FAQs and troubleshooting guides, researchers can more effectively identify and mitigate common interferences in the quantification of this compound, leading to more accurate and reliable bioanalytical data.

References

improving peak shape and resolution for Zidovudine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Zidovudine-¹³C,d₃. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for Zidovudine-¹³C,d₃ analysis?

A1: A good starting point for developing a method for Zidovudine-¹³C,d₃ is to adapt established methods for unlabeled Zidovudine. A common approach is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2][3] The mobile phase often consists of a mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic modifier (such as acetonitrile or methanol).[4][5]

Q2: My Zidovudine-¹³C,d₃ peak is tailing. What are the potential causes and solutions?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[6][7] For Zidovudine-¹³C,d₃, potential causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of Zidovudine, leading to tailing.[8]

    • Solution: Use a base-deactivated column or an end-capped C18 column. Operating the mobile phase at a lower pH (e.g., around 3.8 with an acetate buffer) can suppress the ionization of silanol groups and reduce these interactions.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[8]

    • Solution: Reduce the injection volume or the concentration of the sample.[6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: Optimize the pH of the mobile phase. For Zidovudine, a slightly acidic pH is often preferred.[4]

Q3: I am observing peak fronting for my Zidovudine-¹³C,d₃ peak. What should I do?

A3: Peak fronting is less common than tailing but can occur due to issues like poor sample solubility, column collapse, or column overload.[9][10]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[6]

    • Solution: Ensure the sample is completely dissolved. Consider changing the injection solvent to one that is more compatible with the mobile phase.

  • Column Overload: In some cases, high concentrations of the analyte can lead to fronting.[10]

    • Solution: Try diluting the sample.

  • Column Collapse: A sudden change in the column packing can cause peak fronting. This can be due to extreme pH or temperature.[10]

    • Solution: Ensure the operating conditions are within the column manufacturer's recommendations.

Q4: How can I improve the resolution between Zidovudine-¹³C,d₃ and other components in my sample?

A4: Improving resolution is key for accurate quantification. Several parameters can be adjusted:

  • Mobile Phase Composition: Altering the ratio of the organic modifier to the aqueous buffer can significantly impact selectivity and resolution.[1][11]

  • Organic Modifier: Switching between different organic modifiers (e.g., acetonitrile vs. methanol) can change the elution order and improve separation.[1][11]

  • Column Chemistry: Using a different type of stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) can provide different selectivity.[3]

  • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[11][12]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[12]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with peak shape and resolution for Zidovudine-¹³C,d₃ analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

dot

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Poor Resolution

dot

Caption: Troubleshooting workflow for poor resolution.

Experimental Protocols

Below are representative experimental protocols for the analysis of Zidovudine, which can be adapted for Zidovudine-¹³C,d₃.

Method 1: Isocratic RP-HPLC [4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 10 mM Ammonium acetate buffer (pH adjusted to 3.8 with acetic acid) and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 268 nm.

  • Column Temperature: Ambient (approximately 25°C).

  • Injection Volume: 4 µL.

  • Diluent: Water and acetonitrile in a 50:50 (v/v) ratio.

Method 2: Isocratic RP-HPLC with Methanol [1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Zodiac C18 (250 mm x 4.6 mm).

  • Mobile Phase: Methanol and acetonitrile in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Method 3: Gradient RP-HPLC-MS/MS [13]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-4 min: 10% B

    • 8 min: 30% B

    • 14 min: 70% B

    • 18 min: 90% B

    • 18.1-20 min: 10% B

  • Flow Rate: 800 µL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 25 µL.

  • Detection: Mass Spectrometry (specific transitions for Zidovudine-¹³C,d₃ would need to be determined).

Quantitative Data Summary

The following tables summarize key chromatographic parameters from various published methods for Zidovudine, which can serve as a reference for method development for its isotopically labeled analog.

Table 1: Chromatographic Conditions for Zidovudine Analysis

ParameterMethod 1[4]Method 2[1]Method 3[5]Method 4[14]
Column Inertsil ODS C18 (250x4.6mm, 5µm)Zodiac C18Symmetry C18 (150x4.6mm, 5µm)C18
Mobile Phase 10mM Ammonium Acetate (pH 3.8):ACN (60:40)MeOH:ACN (40:60)Phosphate buffer:MeOH (35:65)Water:MeOH (77:23)
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/minNot Specified
Detection (UV) 268 nm270 nm264 nm265 nm
Retention Time ~2.86 min~2.52 min~2.55 minNot Specified

Table 2: System Suitability Parameters

ParameterTypical Acceptance Criteria
Tailing Factor (T) NMT 2.0[3]
Theoretical Plates (N) NLT 2000[3]
%RSD of Peak Area (n=5) NMT 2.0%[3]
%RSD of Retention Time (n=5) NMT 2.0%[3]

NMT = Not More Than; NLT = Not Less Than; %RSD = Percent Relative Standard Deviation; ACN = Acetonitrile; MeOH = Methanol

References

Technical Support Center: Minimizing Ion Suppression with Zidovudine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Zidovudine, with a focus on minimizing ion suppression using its stable isotope-labeled internal standard, Zidovudine-¹³C,d₃.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Zidovudine?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Zidovudine) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In bioanalytical studies involving complex matrices like plasma, ion suppression is a significant challenge that can lead to underestimation of Zidovudine concentrations.[5][6]

Q2: How does using Zidovudine-¹³C,d₃ as an internal standard help in minimizing ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like Zidovudine-¹³C,d₃ is the ideal choice for mitigating ion suppression.[3] Since it has nearly identical physicochemical properties to Zidovudine, it co-elutes during chromatography and experiences the same degree of ion suppression.[7][8] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[1] Studies have shown that ¹³C-labeled internal standards are particularly effective as they co-elute more closely with the analyte compared to deuterium-labeled standards, offering improved compensation for matrix effects.[7]

Q3: What are the common causes of ion suppression in Zidovudine analysis?

A3: Common causes of ion suppression in the analysis of Zidovudine from biological matrices include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from plasma or other biological fluids are major contributors to ion suppression.[6][9]

  • Sample preparation reagents: Incomplete removal of reagents used during sample preparation, such as ion-pairing agents, can interfere with ionization.[10]

  • Co-administered drugs and their metabolites: Other drugs or their metabolites present in the sample can co-elute with Zidovudine and cause suppression.[7]

  • Formulation agents: Excipients from pharmaceutical dosage forms can also lead to ion suppression if not adequately removed during sample cleanup.[11]

Q4: Can Zidovudine-¹³C,d₃ itself cause ion suppression?

A4: Yes, under certain conditions, the internal standard can suppress the analyte's signal and vice-versa, especially at high concentrations in the ion source.[5][12] It is crucial to optimize the concentration of the internal standard to avoid this mutual suppression effect while ensuring a sufficient signal for reliable quantification.[3]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to ion suppression when using Zidovudine-¹³C,d₃.

Issue 1: Significant Ion Suppression is Observed Despite Using a SIL-IS

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Sample Cleanup Improve the sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at reducing matrix effects than protein precipitation.[1][13] Consider using a more selective SPE sorbent or optimizing the wash and elution steps.
Chromatographic Co-elution Modify the chromatographic conditions to separate Zidovudine from the region of ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or flow rate.[1][2] It may also be beneficial to try a different stationary phase to alter selectivity.[2]
High Concentration of Internal Standard Verify that the concentration of Zidovudine-¹³C,d₃ is appropriate. An excessively high concentration can lead to competition for ionization and suppress the analyte signal.[3][12]
Differential Matrix Effects In rare cases, the analyte and SIL-IS may experience slightly different degrees of ion suppression, especially if there is a slight chromatographic separation between them.[5] Using a ¹³C-labeled standard generally minimizes this risk due to closer co-elution.[7]
Issue 2: Poor Reproducibility of Results

Possible Causes & Solutions:

CauseRecommended Action
Variable Matrix Effects Between Samples The composition of biological samples can vary, leading to different levels of ion suppression from one sample to the next.[4] Ensure that the sample preparation protocol is robust and consistently applied. The use of a co-eluting SIL-IS like Zidovudine-¹³C,d₃ is the primary way to compensate for this variability.[8]
Instability of Analyte or Internal Standard Assess the stability of Zidovudine and Zidovudine-¹³C,d₃ under the conditions of sample collection, storage, and analysis.[14] Degradation can lead to inaccurate and irreproducible results.
Inconsistent Instrument Performance Regularly check the performance of the LC-MS/MS system, including the ion source, to ensure consistent ionization and detection.

Experimental Protocols

Key Experiment: Evaluation of Matrix Effects

A common method to assess the extent of ion suppression involves a post-extraction addition experiment.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Zidovudine and Zidovudine-¹³C,d₃ are prepared in the mobile phase or a clean solvent.

    • Set B (Post-extraction Spiked Sample): Blank biological matrix (e.g., plasma) is extracted first, and then Zidovudine and Zidovudine-¹³C,d₃ are added to the clean extract.

    • Set C (Pre-extraction Spiked Sample): Zidovudine and Zidovudine-¹³C,d₃ are added to the biological matrix before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An ME value of 100% indicates no ion suppression or enhancement. A value less than 100% signifies ion suppression, while a value greater than 100% indicates ion enhancement.[14] By comparing the ME for both Zidovudine and its internal standard, you can verify that the SIL-IS is effectively compensating for the matrix effect.

Quantitative Data Summary

The following table summarizes typical performance data from a validated LC-MS/MS method for Zidovudine using a stable isotope-labeled internal standard.

ParameterZidovudineZidovudine-ISReference
Recovery 91.7% - 93.3% (Mean: 92.3%)Not explicitly stated, but assumed to be similar to the analyte.[14]
Matrix Effect (Suppression) Mean of 5%Mean of 5%[14]
Process Efficiency 89.1%Not explicitly stated.[14]

Note: The use of a stable labeled isotopic internal standard for Zidovudine resulted in equivalent matrix effects for both the analyte and the internal standard, demonstrating effective compensation.[14]

Visualizations

Troubleshooting_Ion_Suppression cluster_issue Observed Issue cluster_investigation Investigation Pathway cluster_solution Potential Solutions Issue Significant Ion Suppression or Poor Reproducibility Check_Sample_Prep Review Sample Preparation Protocol Issue->Check_Sample_Prep Check_Chromatography Evaluate Chromatographic Separation Issue->Check_Chromatography Check_IS_Concentration Verify Internal Standard Concentration Issue->Check_IS_Concentration Check_Stability Assess Analyte/IS Stability Issue->Check_Stability Optimize_SPE Optimize SPE or Change Sorbent Check_Sample_Prep->Optimize_SPE Modify_LC Adjust Gradient, Mobile Phase, or Column Check_Chromatography->Modify_LC Adjust_IS_Conc Lower IS Concentration Check_IS_Concentration->Adjust_IS_Conc Control_Conditions Ensure Proper Sample Handling and Storage Check_Stability->Control_Conditions

Caption: Troubleshooting workflow for ion suppression issues.

Experimental_Workflow_Matrix_Effect cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte + IS in Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Analyte + IS B->LCMS C Set C: Blank Matrix + Analyte + IS Extract_C Extraction C->Extract_C Process Extract_C->LCMS Calculate Calculate: - Matrix Effect (%ME) - Recovery (%RE) LCMS->Calculate

Caption: Workflow for evaluating matrix effects.

References

dealing with poor recovery of Zidovudine-13C,d3 in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the recovery of Zidovudine-13C,d3 during solid-phase extraction (SPE). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered in bioanalytical sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments.

Q1: My recovery of this compound is consistently low. What are the most common causes?

Low recovery of the internal standard can stem from several factors throughout the solid-phase extraction (SPE) process. The primary areas to investigate are:

  • Analyte Breakthrough: The internal standard may not be retained on the SPE sorbent during sample loading or washing steps.

  • Incomplete Elution: The this compound may be retained on the sorbent and not fully eluted.

  • Sample Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of the internal standard to the sorbent.

  • Improper SPE Cartridge Conditioning: Failure to properly prepare the sorbent can lead to inconsistent and poor retention.

Q2: How can I determine at which step of the SPE process I am losing my this compound?

To pinpoint the source of the loss, it is recommended to collect and analyze the fractions from each step of the SPE procedure (load, wash, and elution). This systematic approach will reveal where the this compound is being lost.[1]

Q3: What are the optimal SPE conditions for Zidovudine extraction?

A widely used and validated method for Zidovudine extraction from human plasma utilizes an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge. This method has demonstrated high recovery rates for Zidovudine, typically around 92.3%.[2]

Q4: The recovery of my unlabeled Zidovudine is acceptable, but the this compound recovery is poor. What could be the reason for this discrepancy?

While stable isotope-labeled internal standards are designed to mimic the behavior of the analyte, slight differences in physicochemical properties can occasionally lead to differential recovery. However, a more likely cause is a problem with the internal standard spiking solution itself. Verify the concentration and stability of your this compound working solution. It is also crucial to ensure that the matrix effect for both the analyte and the internal standard are equivalent, which is a key advantage of using a stable labeled isotopic internal standard.[2]

Q5: Could the pH of my sample be affecting the recovery?

Yes, pH is a critical factor in SPE, especially for ion-exchange mechanisms. For Zidovudine, which is a weakly basic compound, the pH of the sample and wash solutions should be optimized to ensure it is in a state that allows for optimal retention on the chosen sorbent.[3][4] For reversed-phase SPE with Oasis HLB, maintaining a consistent pH can improve reproducibility.

Q6: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

Ion suppression is a common matrix effect in LC-MS/MS.[5] The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for this, as it will be affected similarly to the unlabeled analyte.[2][5] If ion suppression is still problematic, consider the following:

  • Optimize Chromatography: Adjusting the mobile phase composition or gradient to better separate Zidovudine from co-eluting matrix components.

  • Improve Sample Cleanup: Modify the SPE wash steps to more effectively remove interfering substances.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components that cause ion suppression.

Q7: Are there alternative extraction methods to SPE for Zidovudine?

Yes, other common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). While often faster, these methods may provide less clean extracts compared to SPE.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes typical recovery rates for Zidovudine using different extraction methods.

Extraction MethodAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)ZidovudineHuman Plasma92.3[2]
Protein Precipitation (PPT)ZidovudineHuman Plasma89.51 - 91.39[6]
Liquid-Liquid Extraction (LLE)ZidovudineHuman Plasma>90% (qualitative)[7]

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Zidovudine and this compound from Human Plasma

This protocol is adapted from a validated method with proven high recovery rates.[2]

Materials:

  • Oasis HLB 1cc Solid-Phase Extraction Cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • Acetonitrile (HPLC grade)

  • Acetic Acid

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 200 µL of deionized water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution:

    • Elute the Zidovudine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Dry the eluent under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of water.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Poor this compound Recovery

PoorRecoveryTroubleshooting start Start: Poor this compound Recovery check_fractions Analyze SPE Fractions (Load, Wash, Elute) start->check_fractions analyte_in_load Analyte in Load/Wash Fraction? check_fractions->analyte_in_load analyte_retained Analyte Retained on Column? analyte_in_load->analyte_retained No troubleshoot_binding Troubleshoot Binding: - Check sample pH - Verify cartridge conditioning - Decrease sample load flow rate - Ensure sample solvent is not too strong analyte_in_load->troubleshoot_binding Yes troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength - Increase elution volume - Ensure elution solvent is correct analyte_retained->troubleshoot_elution Yes check_is_solution Check Internal Standard Solution: - Verify concentration - Check for degradation analyte_retained->check_is_solution No end Recovery Improved troubleshoot_binding->end troubleshoot_elution->end check_is_solution->end

A troubleshooting decision tree for poor this compound recovery.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is pretreat Pre-treat Sample (Dilute with Water) add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (Deionized Water) load->wash elute Elute Analytes (Methanol) wash->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute analyze LC-MS/MS Analysis dry_reconstitute->analyze

A typical workflow for solid-phase extraction of Zidovudine.

References

resolving co-elution issues in Zidovudine-13C,d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zidovudine-13C,d3 analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to chromatographic co-elution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a concern in this compound analysis?

A: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] In the analysis of Zidovudine (ZDV) and its stable isotope-labeled internal standard (SIL-IS), this compound, the analyte and the internal standard are expected to co-elute to compensate for variations in sample preparation and matrix effects.[2][3]

The primary concern arises when a third, interfering compound from the sample matrix co-elutes with the ZDV/ZDV-13C,d3 pair. This can lead to inaccurate quantification, as the detector signal will not be specific to the compounds of interest.[4] Issues can also arise if peak shapes are poor, making it difficult for the mass spectrometer to accurately measure the ion ratios.

Q2: How can I identify a co-elution problem with an unknown interference?

A: Identifying perfect co-elution can be challenging if a peak appears symmetrical.[1] However, there are several indicators:

  • Peak Shape Distortion: Look for asymmetrical peaks, such as those with a shoulder or a split top. A shoulder is a sudden discontinuity, distinct from gradual peak tailing.[1][5]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, you can analyze the mass spectra across the peak. If the spectra profiles change from the beginning to the end of the peak, co-elution with an interfering substance is likely.[1]

  • Diode Array Detector (DAD/PDA) Analysis: A DAD or PDA detector can perform peak purity analysis. It collects multiple UV spectra across a single peak; if the spectra are not identical, the peak is likely impure and contains a co-eluting compound.[1][5]

Q3: My chromatogram shows poor peak shape (tailing, fronting, splitting). What are the common causes and solutions?

A: Poor peak shape can compromise resolution and lead to inaccurate integration. The table below summarizes common issues, their potential causes, and recommended solutions.

Table 1: Troubleshooting Common Peak Shape Issues

Peak Shape IssuePotential CausesRecommended Solutions
Peak Tailing Secondary interactions between the analyte and the column; Contamination at the column inlet; Mismatch between injection solvent and mobile phase.[6]- Ensure the mobile phase pH is appropriate for the analyte. - Use a column with high-purity silica or a different stationary phase. - Flush the column or use a guard column to protect it from contaminants.[7] - Dissolve the sample in the initial mobile phase.[7]
Peak Fronting Sample overload (injecting too much mass on the column); Low column temperature.- Reduce the concentration of the sample or the injection volume.[6] - Increase the column temperature to improve peak symmetry.[4]
Split Peaks Partially blocked column frit; Column void (channeling); Injection solvent is much stronger than the mobile phase.[6]- Replace the column inlet frit or reverse-flush the column (if permitted by the manufacturer). - Replace the column if a void has formed. - Ensure the injection solvent is of similar or weaker strength than the mobile phase.[6][7]

Troubleshooting Guides

Guide 1: A Systematic Approach to Resolving Co-elution

Resolving co-elution requires a methodical approach. The goal is to manipulate the three key factors of the "Resolution Equation": Efficiency (N), Selectivity (α), and Retention Factor (k).[5][8] The following workflow provides a step-by-step process for troubleshooting.

G Troubleshooting Workflow for Co-elution Issues cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Observe Poor Resolution or Inaccurate Quantification B Check Peak Shape (Tailing, Fronting, Shoulders?) A->B Visual Inspection C Analyze with DAD/MS for Peak Purity B->C Further Investigation D Co-eluting Interference Confirmed? C->D E Adjust Mobile Phase (Modify % Organic, pH, or Buffer) D->E Yes I Re-validate Method D->I No (Re-evaluate System Suitability) F Optimize Flow Rate & Temperature E->F G Change Column (Different Stationary Phase or Particle Size) F->G H Resolution Improved? G->H H->E No (Iterate) H->I Yes J Problem Solved I->J

Caption: A logical workflow for diagnosing and resolving co-elution.

Guide 2: The Resolution Equation Explained

Chromatographic resolution (Rs) is a measure of the separation between two peaks. Understanding the parameters that influence it is key to troubleshooting.

ResolutionEquation Key Factors of Chromatographic Resolution cluster_params Adjustable Parameters Res Resolution (Rs) Separation Between Peaks K Retention Factor (k') How long analyte stays on column. Adjust by changing mobile phase strength. Res->K Influenced by Alpha Selectivity (α) Chemical interaction differences. Adjust by changing mobile phase, temperature, or column chemistry. Res->Alpha Influenced by N Efficiency (N) Peak sharpness. Adjust by using smaller particle columns, longer columns, or lower flow rates. Res->N Influenced by

Caption: The relationship between resolution and key chromatographic parameters.

Experimental Protocols & Data

Protocol 1: Mobile Phase Optimization

If co-elution is suspected, modifying the mobile phase is often the first and most effective step.

  • Adjust Organic Solvent Ratio (Isocratic): For reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time (k') of Zidovudine and potentially resolve it from interfering peaks. Make small, incremental changes (e.g., 2-5%) and observe the effect on resolution.[8]

  • Introduce a Gradient: If an isocratic method is insufficient, a gradient elution can improve separation. A shallow gradient provides more time for closely eluting compounds to separate.[7]

  • Modify pH: The retention of ionizable compounds like Zidovudine can be sensitive to the pH of the mobile phase. Adjusting the pH of the aqueous buffer by ±0.5 units can alter the selectivity (α) and improve separation.

  • Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can significantly impact selectivity due to different chemical interactions with the analyte and stationary phase.

Protocol 2: Column and Hardware Adjustments

If mobile phase optimization does not resolve the issue, consider these changes.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, although it will also increase the analysis time.[4]

  • Adjust Column Temperature: Increasing temperature generally decreases viscosity and can improve peak efficiency. Conversely, lowering the temperature can increase retention and sometimes improve selectivity.[4]

  • Select a Different Column: Changing the stationary phase chemistry is a powerful way to alter selectivity. If you are using a standard C18 column, consider one with a different bonding chemistry (e.g., Phenyl-Hexyl, Cyano) or a column with smaller particles for higher efficiency.[8]

Table 2: Example LC-MS/MS Method Parameters for Zidovudine Analysis

This table provides a starting point for method development, compiled from various validated methods.[2][9] Parameters should be optimized for your specific instrumentation and application.

ParameterExample SettingNotes
HPLC Column Reversed-phase C18 (e.g., 2.0 x 150 mm, 3.5 µm)Smaller particle sizes can increase efficiency and resolution.[8]
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileA gradient elution is often used for complex matrices. A typical gradient might start at 10-15% B.[2][9]
Flow Rate 0.2 - 0.5 mL/minLower flow rates can improve peak shape and resolution.[4]
Column Temp. 30 - 40 °CTemperature should be controlled to ensure reproducible retention times.
Injection Vol. 1 - 10 µLKeep injection volume low to prevent peak distortion.
MS Detector Triple Quadrupole Mass Spectrometer-
Ionization Mode Positive Electrospray Ionization (ESI+)-

Table 3: Example Mass Spectrometry Transitions for Zidovudine (ZDV) and SIL-IS

For selective and sensitive detection, Multiple Reaction Monitoring (MRM) is typically used. The mass-to-charge (m/z) transitions are specific to the analyte and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Zidovudine (ZDV)268127[2]
This compound (IS)271130[2]

Note: The exact m/z values for the internal standard may vary depending on the specific labeling pattern. Always confirm the masses of your specific reference standards.

References

Validation & Comparative

A Head-to-Head Comparison: Zidovudine-13C,d3 vs. Zidovudine-d4 as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the selection of the optimal internal standard for the quantification of Zidovudine.

In the quantitative bioanalysis of the antiretroviral drug Zidovudine (AZT), the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and precise results, particularly in complex matrices like human plasma. An ideal SIL internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization, thereby compensating for variations in the analytical process. The most common choices for Zidovudine are deuterated (Zidovudine-d4) and mixed isotope-labeled (Zidovudine-13C,d3) variants. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data and theoretical considerations, to aid researchers in making an informed selection.

Physicochemical Properties and Mass Spectrometric Detection

Both this compound and Zidovudine-d4 are designed to have a mass shift that allows for their differentiation from the unlabeled Zidovudine analyte by a mass spectrometer. This mass shift is a critical parameter for avoiding isotopic cross-talk, where the signal from the analyte interferes with the signal of the internal standard.

CompoundChemical FormulaMolecular Weight ( g/mol )Mass Shift (vs. Zidovudine)
ZidovudineC₁₀H₁₃N₅O₄267.24-
This compoundC₉¹³CH₁₀D₃N₅O₄271.26+4
Zidovudine-d4C₁₀H₉D₄N₅O₄271.27+4

As shown in the table, both internal standards provide a +4 Da mass shift, which is generally sufficient to prevent isotopic interference from the naturally occurring isotopes of Zidovudine. The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) in LC-MS/MS is a key aspect of method development. A validated method for Zidovudine and its stable isotope-labeled internal standard (ZDV-IS) demonstrated the following mass transitions.[1][2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zidovudine (ZDV)268127
ZDV-IS (+4 Da)272131

Performance Comparison: Theoretical and Practical Considerations

While both this compound and Zidovudine-d4 can serve as effective internal standards, there are theoretical and practical differences to consider, primarily related to the nature of the isotopic label.

Chromatographic Co-elution:

An essential characteristic of an ideal internal standard is its co-elution with the analyte.

  • This compound: The substitution of ¹²C with ¹³C has a negligible effect on the physicochemical properties of the molecule. Therefore, this compound is expected to have a retention time that is virtually identical to that of unlabeled Zidovudine.

  • Zidovudine-d4: Deuterium labeling can sometimes lead to a slight shift in retention time, known as the "isotope effect". This is due to the stronger C-D bond compared to the C-H bond, which can subtly alter the molecule's interaction with the stationary phase of the chromatography column. While often minor, this shift can be a disadvantage if it leads to differential matrix effects between the analyte and the internal standard.

Isotopic Stability:

The stability of the isotopic label is paramount for the reliability of the internal standard.

  • This compound: The ¹³C label is incorporated into the carbon skeleton of the molecule and is extremely stable, with no risk of exchange with unlabeled atoms from the sample or solvent. The deuterium labels in this molecule are also generally placed in stable positions.

  • Zidovudine-d4: Deuterium labels can, in some cases, be susceptible to back-exchange with protons from the surrounding environment, especially at non-benzylic positions or under certain pH conditions. While manufacturers strive to place deuterium atoms in non-labile positions, the potential for exchange, however small, is a factor to consider.

Experimental Data from a Validated LC-MS/MS Method

A published study by Rower et al. (2012) provides extensive validation data for a sensitive LC-MS/MS method for the determination of Zidovudine in human plasma using a stable labeled isotopic Zidovudine (ZDV-IS) with a +3 Da mass shift.[1] While the exact labeling (¹³C or D) is not specified, the performance data is representative of a high-quality SIL internal standard and can be considered a benchmark.

Method Performance Characteristics:

ParameterResult
Linearity Range1 to 3000 ng/mL
Correlation Coefficient (r²)>0.999
Lower Limit of Quantification (LLOQ)1 ng/mL
Inter- and Intra-assay Precision (%CV)≤ 10%
Inter- and Intra-assay Accuracy (% Deviation)≤ 8.3%
Mean Recovery (ZDV)92.3%
Mean Matrix Effect (Suppression for ZDV and ZDV-IS)~5%

The study highlights that the use of a stable labeled isotopic internal standard resulted in equivalent matrix effects for both the analyte and the internal standard, leading to high accuracy and precision.[1]

Experimental Protocols

A Representative Bioanalytical Method for Zidovudine in Human Plasma:

This protocol is based on the validated method described by Rower et al. (2012).[1]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of human plasma standard, quality control sample, or unknown sample, add 20 µL of the working internal standard solution (this compound or Zidovudine-d4).
  • Add 200 µL of water and vortex.
  • Load the entire sample onto a pre-conditioned Oasis HLB 1cc SPE cartridge.
  • Wash the cartridge with 1 mL of water.
  • Elute the analytes with 0.5 mL of methanol.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) or equivalent.
  • Mobile Phase: 15% acetonitrile in water with 0.1% acetic acid.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions:
  • Zidovudine: 268 → 127
  • Internal Standard: 272 → 131

Visualizations

Mechanism of Action of Zidovudine

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that must be phosphorylated intracellularly to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain during reverse transcription, leading to chain termination and inhibition of viral replication.[4][5][6]

Zidovudine_Pathway cluster_cell Infected Host Cell ZDV Zidovudine (AZT) ZDV_MP Zidovudine Monophosphate (AZT-MP) ZDV->ZDV_MP Thymidine Kinase ZDV_DP Zidovudine Diphosphate (AZT-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (AZT-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT DNA Viral DNA Synthesis RT->DNA Termination Chain Termination DNA->Termination Bioanalytical_Workflow start Plasma Sample add_is Add Internal Standard (this compound or -d4) start->add_is spe Solid Phase Extraction (SPE) add_is->spe wash_elute Wash & Elute spe->wash_elute dry_reconstitute Dry & Reconstitute wash_elute->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Acquisition (Analyte & IS signals) lcms->data quant Quantification (Ratio of Analyte/IS) data->quant Internal_Standard_Principle cluster_input Sample Processing cluster_output LC-MS/MS Detection Analyte Analyte (Variable Amount) Analyte_Signal Analyte Signal (Variable) Analyte->Analyte_Signal Detection IS Internal Standard (Fixed Amount) IS_Signal IS Signal (Corrects for Variation) IS->IS_Signal Detection Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration via Calibration Curve

References

Performance of Zidovudine-13C,d3 in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of Zidovudine-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Zidovudine (ZDV) in biological matrices. The data presented is collated from various independent laboratory validations, offering insights into its reliability and performance characteristics in bioanalytical assays, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Executive Summary

This compound consistently demonstrates high accuracy, precision, and recovery across different laboratories when used as an internal standard for Zidovudine quantification. Its stable isotope labeling ensures that it co-elutes with the unlabeled analyte and experiences similar ionization effects, leading to reliable correction for matrix effects and extraction variability. While direct inter-laboratory comparison studies are not publicly available, data from individual validation reports collectively underscore its suitability and robustness for pharmacokinetic and therapeutic drug monitoring studies. Alternative internal standards, such as other antiretroviral drugs, are used but may not offer the same level of analytical precision as a stable isotope-labeled counterpart.

Performance Data Overview

The following tables summarize key performance metrics of analytical methods utilizing this compound (often referred to as ZDV-IS) from various studies. These metrics are essential for evaluating the reliability of the analytical method.

Table 1: Accuracy and Precision of Zidovudine Quantification Using this compound Internal Standard

Laboratory/Study ReferenceAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Deviation from Nominal)
Lab A [1][2][3]1 (LLOQ)≤ 10≤ 10≤ ±3.3
Quality Control Levels≤ 6.4≤ 6.4≤ ±5.2
Lab B [4]20-2500-Between -8.47 and 14.2Between -8.47 and 14.2
Lab C [5]57.6-28800.4 - 140.4 - 140.1 - 11

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data presented is a synthesis from the cited sources.

Table 2: Linearity and Recovery

Laboratory/Study ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)Mean Extraction Recovery (%)
Lab A [1][2][3]1 - 3000> 0.9992.3
Lab B [6]40 - 2600Not explicitly statedNot explicitly stated
Lab C [5]57.6 - 2880Not explicitly stated> 92
Lab D [7]100 - 6000.99598.77 - 101.45

Comparison with Alternative Internal Standards

While stable isotope-labeled internal standards like this compound are considered the gold standard, other non-isotopic compounds have been employed for the analysis of Zidovudine.

Table 3: Comparison of Internal Standards for Zidovudine Analysis

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled This compound - Co-elutes with the analyte.[1][2][3]- Compensates for matrix effects and extraction variability effectively.[1][8]- High accuracy and precision.[1][2][3]- Higher cost compared to non-isotopic standards.
Non-Isotopic Analogs Abacavir[9][10], Nevirapine[6]- Lower cost.- Readily available.- May not have identical chromatographic behavior to Zidovudine.- May not compensate for matrix effects as effectively.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard, based on methodologies described in the cited literature.[1][2][3]

1. Sample Preparation

  • To 100 µL of human plasma, add a known concentration of this compound working solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • The supernatant can be directly injected or subjected to further clean-up.

2. Solid-Phase Extraction (SPE) - for enhanced clean-up

  • Condition an SPE cartridge (e.g., Oasis HLB).

  • Load the plasma sample (pre-treated).

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[1][2][3][7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% acetic acid) and an organic modifier (e.g., acetonitrile or methanol).[1][2][3][7]

    • Flow Rate: Typically in the range of 0.2-0.8 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.[1][2][3]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Zidovudine and this compound.[1][2][3] For example, ZDV: 268/127 and ZDV-IS: 271/130.[1][2][3]

4. Quantification

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of Zidovudine in unknown samples is determined from this calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical basis for selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Optional: Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant condition Condition SPE Cartridge supernatant->condition Proceed to SPE inject Inject into LC-MS/MS supernatant->inject Direct Injection load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute dry_reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM) separation->detection peak_integration Peak Integration & Area Ratio Calculation detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantify Quantify Unknown Samples calibration_curve->quantify

Caption: Experimental workflow for Zidovudine quantification.

internal_standard_selection cluster_ideal Ideal Internal Standard (IS) cluster_alternative Alternative Internal Standard cluster_factors Selection Factors ideal_is Stable Isotope-Labeled (e.g., this compound) factor1 Physicochemical Similarity ideal_is->factor1 High factor2 Co-elution ideal_is->factor2 Identical factor3 Compensation for Matrix Effects ideal_is->factor3 Excellent factor4 Cost & Availability ideal_is->factor4 Lower alt_is Non-Isotopic Analog (e.g., Abacavir) alt_is->factor1 Moderate alt_is->factor2 Similar but not Identical alt_is->factor3 Variable alt_is->factor4 Higher

Caption: Factors influencing internal standard selection.

References

A Comparative Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for Zidovudine-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common sample preparation techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), for the quantitative analysis of Zidovudine-13C,d3 in biological matrices. The selection of an appropriate sample preparation method is critical for achieving accurate and reliable results in bioanalytical studies. This document summarizes performance data from various studies and provides detailed experimental protocols to aid researchers in choosing the most suitable method for their specific needs.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for protein precipitation and a solid-liquid extraction (a method with similarities to LLE) for the analysis of Zidovudine. It is important to note that this data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Performance Metric Protein Precipitation (Methanol) Solid-Liquid Extraction
Analyte ZidovudineZidovudine
Internal Standard This compound (implied)Not Specified
Mean Recovery (%) 89.51 - 95.01[1]> 89[2]
Matrix Effect Not explicitly quantified in the cited study, but PPT is generally more susceptible to matrix effects.Not explicitly quantified in the cited study.
Process Efficiency (%) Not ReportedNot Reported
Relative Standard Deviation (RSD) for Recovery (%) Not ReportedNot Reported
Performance Metric Solid-Phase Extraction (for comparison)
Analyte Zidovudine
Internal Standard This compound
Mean Recovery (%) 92.3
Matrix Effect 5% signal suppression
Process Efficiency (%) 89.1
RSD for Recovery (%) Not Reported

Experimental Protocols

Detailed methodologies for both protein precipitation and a solid-liquid extraction are provided below. These protocols are based on methods reported in the scientific literature.

Protein Precipitation (PPT) Protocol

This protocol is adapted from a method for the simultaneous determination of Zidovudine and Nevirapine in human plasma.[1]

  • Sample Preparation: To 200 µL of human plasma, add the internal standard (this compound).

  • Precipitation: Add 600 µL of methanol to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) / Solid-Liquid Extraction Protocol

The following is a general protocol for a solid-liquid extraction of Zidovudine from human plasma, which shares principles with liquid-liquid extraction.[2]

  • Sample Preparation: To a known volume of plasma, add the internal standard (this compound).

  • Extraction: Add a suitable immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane) to the plasma sample. The ratio of organic solvent to plasma should be optimized, but a common starting point is 3:1 (v/v).

  • Vortexing/Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte from the aqueous phase (plasma) to the organic phase.

  • Centrifugation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to achieve complete phase separation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the precipitated protein layer at the interface and the lower aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS for analysis.

Mandatory Visualizations

Zidovudine Metabolic Pathway

The following diagram illustrates the metabolic activation and inactivation pathways of Zidovudine.

Zidovudine_Metabolism cluster_activation Activation Pathway (in Target Cells) cluster_inactivation Inactivation Pathway (Primarily in Liver) ZDV Zidovudine (ZDV) ZDV_MP Zidovudine Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase 1 ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase Inhibition of HIV\nReverse Transcriptase Inhibition of HIV Reverse Transcriptase ZDV_TP->Inhibition of HIV\nReverse Transcriptase ZDV_inactive Zidovudine GZDV Zidovudine Glucuronide (GZDV) (Inactive) ZDV_inactive->GZDV UGT2B7 AMT 3'-amino-3'-deoxythymidine (AMT) (Inactive) ZDV_inactive->AMT Reduction

Caption: Metabolic pathway of Zidovudine activation and inactivation.

Experimental Workflow Comparison

This diagram outlines the general workflows for Protein Precipitation and Liquid-Liquid Extraction.

Sample_Prep_Workflow cluster_ppt Protein Precipitation Workflow cluster_lle Liquid-Liquid Extraction Workflow start_ppt Plasma Sample + Internal Standard add_solvent Add Precipitating Solvent (e.g., Methanol) start_ppt->add_solvent vortex_ppt Vortex add_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant evap_recon_ppt Evaporate & Reconstitute supernatant->evap_recon_ppt analysis_ppt LC-MS/MS Analysis evap_recon_ppt->analysis_ppt start_lle Plasma Sample + Internal Standard add_extraction_solvent Add Immiscible Organic Solvent start_lle->add_extraction_solvent vortex_lle Vortex add_extraction_solvent->vortex_lle centrifuge_lle Centrifuge for Phase Separation vortex_lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evap_recon_lle Evaporate & Reconstitute organic_layer->evap_recon_lle analysis_lle LC-MS/MS Analysis evap_recon_lle->analysis_lle

References

The Gold Standard in Zidovudine Bioanalysis: A Comparison of Accuracy and Precision with Zidovudine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the critical choice of an internal standard in bioanalysis can significantly impact the reliability of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of bioanalytical methods for the quantification of Zidovudine (ZDV), with a focus on the superior accuracy and precision achieved when using its stable isotope-labeled counterpart, Zidovudine-¹³C,d₃, as an internal standard.

The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Superior Performance of Zidovudine-¹³C,d₃ in LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the bioanalysis of Zidovudine due to its high sensitivity, selectivity, and speed. When coupled with the use of Zidovudine-¹³C,d₃ as an internal standard, the resulting data exhibits exceptional quality.

A key study validating a sensitive LC-MS/MS assay for Zidovudine in human plasma demonstrated high accuracy and precision using a stable labeled isotopic internal standard (ZDV-IS). The validation results showed a deviation of ≤ 8.3% for accuracy and a coefficient of variation (CV) of ≤ 10% for precision for the quality control samples[1][2]. This level of performance is crucial for reliable clinical and preclinical drug development.

Comparative Analysis of Bioanalytical Methods

To illustrate the advantages of using a stable isotope-labeled internal standard, the following table summarizes the performance characteristics of different bioanalytical methods for Zidovudine.

MethodInternal StandardMatrixLLOQ (ng/mL)Accuracy (% Bias)Precision (% CV)Reference
LC-MS/MS Zidovudine-¹³C,d₃ (ZDV-IS) Human Plasma 1 ≤ 8.3 ≤ 10 [1][2]
LC-MS/MSLabeled compound of respective analyteHuman Plasma10.3296.83–103.28% (Interday)1.92–8.19% (Interday)[3]
HPLC-UVNevirapineHuman Plasma40Not explicitly statedNot explicitly stated[4]
HPLC-UVInternal Standard (unspecified)Rat PlasmaNot specified< 15%< 15%[5][6]

As evidenced in the table, the LC-MS/MS method utilizing Zidovudine-¹³C,d₃ as an internal standard achieves the lowest Lower Limit of Quantification (LLOQ) and demonstrates superior accuracy and precision compared to other methods. The use of a non-isotopically labeled internal standard, such as in the HPLC-UV methods, can be more susceptible to differential matrix effects and extraction variability, leading to less reliable results.

Experimental Protocols

Detailed methodologies are essential for replicating and validating bioanalytical assays. Below are the key experimental protocols for the highly accurate and precise LC-MS/MS method for Zidovudine using Zidovudine-¹³C,d₃.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human plasma, add the internal standard solution (Zidovudine-¹³C,d₃).

  • Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

This extraction protocol yields high and consistent recoveries for both Zidovudine and its labeled internal standard, with reported recoveries of 92.3% for ZDV[1][2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • HPLC System: A system capable of delivering a precise and stable flow rate, such as a Surveyor LC system[1].

  • Analytical Column: A reversed-phase column, for example, a Phenomonex Synergi Hydro-RP (2.0 × 150 mm)[1][2].

  • Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile)[1][2].

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode[1][2].

  • MRM Transitions:

    • Zidovudine (ZDV): 268/127[1][2]

    • Zidovudine-¹³C,d₃ (ZDV-IS): 271/130[1]

Bioanalytical Workflow for Zidovudine Quantification

The following diagram illustrates the logical workflow of the bioanalytical method for Zidovudine using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Zidovudine-¹³C,d₃ (IS) Plasma_Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Dry_Reconstitute Evaporation & Reconstitution Elution->Dry_Reconstitute Injection Injection Dry_Reconstitute->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

References

Navigating Clinical Trials: A Comparative Guide to Zidovudine-13C,d3 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds, such as Zidovudine-13C,d3, is a cornerstone of modern clinical pharmacology, offering a precise method for quantitative bioanalysis and pharmacokinetic studies. This guide provides a comprehensive comparison of this compound with other commonly used nucleoside reverse transcriptase inhibitors (NRTIs), Lamivudine and Tenofovir, in the context of clinical trials. The information presented herein is based on established pharmacokinetic data and regulatory guidelines from leading health authorities.

Regulatory Framework for Isotope-Labeled Compounds in Clinical Trials

The use of isotopically labeled compounds in clinical trials is governed by stringent regulatory guidelines to ensure data integrity and patient safety. Key documents from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide a harmonized framework for bioanalytical method validation.

The EMA's Guideline on Bioanalytical Method Validation and the ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis are pivotal resources.[1][2][3][4][5][6][7][8] These guidelines emphasize the necessity of robust validation for all bioanalytical methods used to generate data for regulatory submissions.[2][3][4][5][6][8] This includes demonstrating the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability. For stable isotope-labeled internal standards, it is crucial to ensure that they do not interfere with the analyte of interest and that their use leads to reliable and reproducible results.

Comparative Pharmacokinetic Data

The selection of a suitable drug for a clinical trial depends on its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters for Zidovudine, Lamivudine, and Tenofovir Disoproxil Fumarate (TDF), providing a basis for comparison.

Pharmacokinetic ParameterZidovudineLamivudineTenofovir Disoproxil Fumarate (TDF)
Bioavailability 60-70%[9]80-85%[10][11]~25% (fasting), ~39% (with high-fat meal)[12]
Time to Peak (Tmax) 0.5 - 1.5 hours[13]0.5 - 1.5 hours[11]1.0 ± 0.4 hours[12]
Plasma Half-life (t½) ~1.1 hours[9][13]5 - 7 hours[10][11]~12-18 hours[12]
Metabolism Primarily hepatic glucuronidation to the inactive GZDV metabolite.[13]Minimal metabolism (~5% to an inactive trans-sulfoxide metabolite).[11]TDF is a prodrug, rapidly converted to Tenofovir. Not a substrate for CYP450 enzymes.[12][14]
Elimination Primarily renal excretion of the GZDV metabolite.[13]>70% excreted unchanged in urine.[10][11]Primarily renal excretion of unchanged Tenofovir.[12][14]
Protein Binding 34-38%[9]<36%[10]<0.7%[12]

Experimental Protocols

Accurate quantification of antiretroviral drugs in biological matrices is critical for pharmacokinetic and bioequivalence studies. Below is a detailed methodology for the simultaneous determination of Zidovudine and Lamivudine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.

Bioanalytical Method for Zidovudine and Lamivudine in Human Plasma

This method is adapted from a validated LC-MS/MS assay for the simultaneous quantification of Zidovudine (ZDV) and Lamivudine (3TC) in human plasma.[15][16]

1. Sample Preparation:

  • Internal Standards: Stable isotope-labeled Zidovudine (ZDV-IS) and Lamivudine (3TC-IS) are used as internal standards.

  • Extraction: Solid-phase extraction (SPE) is performed to isolate the analytes from the plasma matrix.

    • Plasma samples (100 µL) are spiked with the internal standards.

    • The samples are then loaded onto an Oasis HLB SPE cartridge.

    • The cartridge is washed, and the analytes are eluted with methanol.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system is used for separation.

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 × 150 mm) is employed.

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of 15% acetonitrile and 0.1% acetic acid is used.

  • Flow Rate: A constant flow rate is maintained (e.g., 0.2 mL/min).

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Detection is performed in the positive ion mode.

  • Transitions: The following mass-to-charge ratio (m/z) transitions are monitored:

    • ZDV: 268/127

    • ZDV-IS: 271/130

    • 3TC: 230/112

    • 3TC-IS: 233/115

4. Method Validation:

  • The method should be fully validated according to EMA and ICH M10 guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[1][2][3][4][5][6][7][8]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Zidovudine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Spike Spike with ZDV-IS & 3TC-IS Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elute with Methanol SPE->Elution LC LC Separation (C18 Column) Elution->LC MS MS/MS Detection (ESI+) LC->MS Data Data Acquisition & Quantification MS->Data

Bioanalytical workflow for Zidovudine and Lamivudine quantification.

Zidovudine_Metabolism ZDV Zidovudine (ZDV) ZDV_MP Zidovudine Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase GZDV Zidovudine Glucuronide (GZDV) (Inactive Metabolite) ZDV->GZDV UGT2B7 ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Metabolite) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase ZDV_TP->Inhibition Inhibits Viral Reverse Transcriptase Elimination Renal Elimination GZDV->Elimination

Metabolic pathway of Zidovudine.

References

Safety Operating Guide

Proper Disposal of Zidovudine-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Zidovudine-13C,d3. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a researcher, scientist, or drug development professional, adherence to these guidelines is critical for maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is a stable isotope-labeled form of Zidovudine. The stable isotopes, Carbon-13 and Deuterium, are not radioactive.[1][][3] Therefore, disposal procedures do not require special precautions for radioactive materials. However, the parent compound, Zidovudine, is classified as a hazardous substance.[4][5] Disposal of this compound must be managed according to its chemical hazards.

The primary hazards associated with Zidovudine are summarized in the table below, based on Safety Data Sheet (SDS) information.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[4][5]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[4][5]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[4][5]

Due to these classifications, this compound is considered hazardous pharmaceutical waste and must be disposed of in accordance with institutional policies and local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste streams.

G cluster_0 This compound Waste Disposal Workflow A Identify Waste Type (Unused chemical, contaminated labware, empty container) B Is the waste radioactive? A->B C No. This compound is a stable isotope. Treat as hazardous chemical waste. B->C No D Segregate from general, biomedical, and radioactive waste. C->D E Select appropriate, sealed, leak-proof hazardous waste container. D->E F Label container with: 'Hazardous Waste' 'this compound' Associated Hazards E->F G Store in designated satellite accumulation area. Keep container closed. F->G H Arrange for disposal via institution's Environmental Health & Safety (EHS) office or licensed contractor. G->H

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Zidovudine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Zidovudine-13C,d3 must adhere to stringent safety protocols due to the compound's potential health risks. Although some safety data sheets (SDS) for isotopically labeled Zidovudine may classify it as non-hazardous, the parent compound, Zidovudine, is recognized as a potent antiretroviral agent with cytotoxic and cytostatic properties. Therefore, it is imperative to handle this compound with the same precautions as its non-labeled counterpart to minimize occupational exposure and ensure a safe laboratory environment.

Zidovudine is classified as harmful if swallowed and is suspected of causing genetic defects, cancer, and posing a risk to fertility and unborn children[1]. As such, comprehensive personal protective equipment (PPE) and rigorous handling and disposal procedures are not merely recommended but essential for the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound, compiled from best practices for managing cytotoxic compounds.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.[2][3]Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination, preserving the integrity of the inner glove.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[2][4]Protects skin and personal clothing from splashes and aerosolized particles.
Eye Protection Safety glasses with side shields or a full-face shield.[2][4]Safeguards eyes from accidental splashes of solutions containing the compound.
Respiratory Protection A fit-tested N95 respirator or higher is recommended, especially when handling the powder form or when there is a risk of aerosol generation.[4]Prevents inhalation of fine particles of the compound.
Additional Protection Disposable shoe covers and a hair cap.[2]Minimizes the risk of spreading contamination outside the designated handling area.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the essential steps for safe manipulation of the compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Designated Area Designated Area Don PPE Don PPE Designated Area->Don PPE 1. Prepare workspace Weighing and Reconstitution Weighing and Reconstitution Don PPE->Weighing and Reconstitution 2. Full PPE required Experimental Use Experimental Use Weighing and Reconstitution->Experimental Use 3. Handle in containment Decontamination Decontamination Experimental Use->Decontamination 4. After experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation 5. Clean all surfaces Doff PPE Doff PPE Waste Segregation->Doff PPE 6. Separate waste streams Disposal Disposal Doff PPE->Disposal 7. Remove PPE correctly

Safe handling workflow for this compound.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Don PPE: Before entering the designated area, all personnel must don the complete PPE as outlined in the table above.

2. Handling:

  • Weighing and Reconstitution: When handling the solid form, extreme care should be taken to avoid generating dust. Weighing should be done in a containment device. For reconstitution, slowly add the solvent to the solid to minimize aerosolization.

  • Experimental Use: All experimental procedures involving this compound should be performed within the designated containment area.

3. Cleanup and Disposal:

  • Decontamination: All surfaces and equipment that may have come into contact with the compound must be decontaminated. A suitable decontamination solution, such as a high-pH agent, should be used, followed by a thorough rinse with water.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, and empty vials, must be segregated into clearly labeled cytotoxic waste containers.

  • Doff PPE: PPE should be removed in a specific order to prevent re-contamination of the user. The outer gloves should be removed first, followed by the gown, shoe covers, face shield/goggles, and finally the inner gloves.

  • Disposal: Cytotoxic waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. This typically involves incineration at high temperatures.

Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and decisive action is required to contain the contamination and protect personnel.

Spill Response Protocol for this compound Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area 1. Immediate Action Alert Others Alert Others Evacuate Area->Alert Others 2. Ensure Safety Don Spill PPE Don Spill PPE Alert Others->Don Spill PPE 3. Prepare for Cleanup Contain Spill Contain Spill Don Spill PPE->Contain Spill 4. Use Spill Kit Decontaminate Area Decontaminate Area Contain Spill->Decontaminate Area 5. Clean from outside in Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste 6. As cytotoxic waste Report Incident Report Incident Dispose of Waste->Report Incident 7. Document fully

Emergency spill response for this compound.
  • Evacuate and Alert: Immediately evacuate the area of the spill and alert other personnel in the vicinity.

  • Don Appropriate PPE: Before re-entering the area, don the appropriate PPE, including a respirator if the spill involves a powder.

  • Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Decontaminate: Clean the spill area with a decontaminating solution, working from the outer edge of the spill towards the center.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.